Product packaging for 4-Amino-1-phenylpyrrolidin-2-one(Cat. No.:CAS No. 3026-59-3)

4-Amino-1-phenylpyrrolidin-2-one

Cat. No.: B2884068
CAS No.: 3026-59-3
M. Wt: 176.219
InChI Key: UDKJUMSGHZGQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B2884068 4-Amino-1-phenylpyrrolidin-2-one CAS No. 3026-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKJUMSGHZGQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the pyrrolidinone scaffold remains a cornerstone of medicinal chemistry, valued for its presence in a multitude of biologically active compounds.[1] The synthesis of novel derivatives, such as 4-amino-1-phenylpyrrolidin-2-one, necessitates a robust and unequivocal process of structure elucidation to confirm identity, purity, and stereochemistry. This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required to comprehensively characterize this molecule. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of spectroscopic data to build an unassailable structural proof, a process that is both self-validating and grounded in established chemical principles.

The target of our investigation is this compound, a molecule with the chemical formula C₁₀H₁₂N₂O and a molecular weight of approximately 176.22 g/mol .[2][3] Its structure presents several key features for spectroscopic analysis: a phenyl group attached to a nitrogen, a five-membered lactam ring, a primary amine, and a chiral center at the C4 position. Each of these components will yield a distinct and predictable signature in the analytical data we will explore.

Molecular Structure and Analytical Strategy

A logical and efficient workflow is paramount in structure elucidation. Our approach will be multi-pronged, leveraging the strengths of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to create a cohesive and interlocking dataset.

cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Stereochemical Determination MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Skeleton) MS->NMR_1D Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_1D->NMR_2D Assign Signals Chiral Chiral Analysis (Enantiomeric Purity/Configuration) NMR_2D->Chiral Defines Relative Stereochemistry

Caption: A logical workflow for structure elucidation.

Part 1: Foundational Analysis - Mass and Functional Groups

Mass Spectrometry (MS): The First Piece of the Puzzle

Mass spectrometry provides the most direct evidence of the molecular weight and elemental composition. For a compound like this compound, electrospray ionization (ESI) is an ideal technique due to the presence of basic nitrogen atoms that are readily protonated.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.[4]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. The expected molecular ion will be the protonated species [M+H]⁺.

Expected Results and Interpretation:

The primary observation will be a prominent ion peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry will allow for the determination of the exact mass, which can be used to confirm the elemental formula.

Ion SpeciesCalculated m/zObserved m/z (Hypothetical)Interpretation
[C₁₀H₁₂N₂O + H]⁺177.1028~177.1025Confirms the molecular formula C₁₀H₁₂N₂O. The protonated molecular ion is expected to be the base peak.[2]
[C₁₀H₁₂N₂O + Na]⁺199.0847~199.0844A sodium adduct, commonly observed with ESI, further validating the molecular weight.[4]

Tandem MS (MS/MS) experiments would provide further structural confirmation through characteristic fragmentation patterns. The pyrrolidinone ring and the phenyl group are expected to yield predictable fragments.

cluster_0 parent [M+H]⁺ m/z 177.10 fragment1 [C₁₀H₁₀NO]⁺ m/z 160.08 parent->fragment1 Loss of ammonia from the amino group fragment2 [C₉H₁₀N₂]⁺ m/z 146.08 parent->fragment2 Loss of carbon monoxide from the lactam fragment3 [C₄H₇N₂O]⁺ m/z 100.06 parent->fragment3 Cleavage of the N-phenyl bond loss_NH3 -NH₃ loss_CO -CO loss_C6H5N -C₆H₅N

Caption: Predicted key MS/MS fragmentations.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of this compound will be characterized by absorptions from the amine, the amide (lactam), and the aromatic ring.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by finely grinding a small amount of the solid sample with spectroscopic grade KBr and pressing it into a transparent disk.[4]

  • Instrumentation: Use an FTIR spectrometer to acquire the spectrum.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.[4]

Expected Results and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3300 (two bands)N-H StretchPrimary Amine (-NH₂)The presence of two distinct bands is characteristic of the symmetric and asymmetric stretching of a primary amine.[5][6]
~1680C=O StretchAmide (Lactam)The carbonyl stretch of a five-membered lactam ring typically appears at a higher frequency than a standard acyclic amide due to ring strain.[7][8]
1650-1580N-H BendPrimary Amine (-NH₂)This bending vibration further confirms the presence of the primary amine.[5]
~1600, ~1490C=C StretchAromatic RingThese absorptions are characteristic of the phenyl group.
1335-1250C-N StretchAromatic AmineThe stretching of the bond between the aromatic ring and the lactam nitrogen.[5]
750 & 690C-H Bend (out-of-plane)Monosubstituted BenzeneThese two strong bands are highly indicative of a monosubstituted phenyl ring.

Part 2: High-Resolution Structural Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will allow for the unambiguous assignment of all protons and carbons.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra using standard pulse programs.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum will provide information on the number of different proton environments, their integration (number of protons), and their coupling (neighboring protons).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6-7.2Multiplet5HAr-HProtons of the phenyl group.
~4.0Multiplet1HH4Methine proton at the chiral center, adjacent to the amino group.
~3.8Multiplet2HH5Methylene protons adjacent to the lactam nitrogen.
~2.7Multiplet2HH3Methylene protons adjacent to the carbonyl group.
~1.8Singlet (broad)2H-NH₂Protons of the primary amine; often broad and may exchange with D₂O.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~175C2 (C=O)Carbonyl carbon of the lactam.
~140C1' (Ar-C)Quaternary aromatic carbon attached to the nitrogen.
~129C3'/C5' (Ar-CH)Aromatic methine carbons.
~125C4' (Ar-CH)Aromatic methine carbon.
~120C2'/C6' (Ar-CH)Aromatic methine carbons.
~50C4Methine carbon bearing the amino group.
~48C5Methylene carbon adjacent to the lactam nitrogen.
~40C3Methylene carbon adjacent to the carbonyl group.
2D NMR: Connecting the Dots
  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. We would expect to see correlations between H4 and the two H3 protons, and between H4 and the two H5 protons, confirming the connectivity within the pyrrolidinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively link the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~50 ppm, confirming their assignment as H4 and C4, respectively.

Part 3: Stereochemical Analysis - Addressing Chirality

The presence of a stereocenter at the C4 position means that this compound exists as a pair of enantiomers. Determining the enantiomeric purity of the synthesized sample is a critical step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10]

Experimental Protocol (Hypothetical):

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amines or amides, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).

NMR with Chiral Solvating Agents

An alternative or complementary method involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) in the NMR sample.[9] For example, adding a chiral acid like (R)-(-)-Mandelic acid could form diastereomeric salts in situ, leading to separate, distinguishable signals for the enantiomers in the ¹H NMR spectrum. This allows for the quantification of the enantiomeric ratio directly from the NMR data.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula, FTIR confirms the presence of key functional groups, and a suite of NMR experiments maps the detailed connectivity of the molecular framework. Finally, chiral analysis methods are employed to address the stereochemistry of the molecule. By following this integrated and self-validating workflow, researchers can achieve an unambiguous and comprehensive characterization of this important synthetic building block, ensuring the scientific integrity of subsequent research and development efforts.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1][2][3] Its prevalence stems from its ability to serve as a versatile pharmacophore, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2] The introduction of an amino group at the 4-position and a phenyl group at the 1-position, as in 4-Amino-1-phenylpyrrolidin-2-one, creates a chiral center and introduces functionalities ripe for further chemical modification. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, offering insights for researchers and professionals in drug development.

Section 1: Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired stereochemistry, and scalability. A common and effective method involves a multi-step sequence starting from commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals key disconnections and precursor molecules. The primary disconnection is at the C-N bond of the amino group, suggesting a precursor with a suitable leaving group or a protected amine. Another key disconnection is the formation of the pyrrolidinone ring itself.

G Target This compound Precursor1 4-Azido-1-phenylpyrrolidin-2-one Target->Precursor1 Reduction Precursor2 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid Precursor1->Precursor2 Curtius or Schmidt Rearrangement Precursor3 N-Phenylitaconimide Precursor2->Precursor3 Michael Addition StartingMaterial1 Itaconic Anhydride Precursor3->StartingMaterial1 Condensation StartingMaterial2 Aniline Precursor3->StartingMaterial2 Condensation

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol

This protocol outlines a reliable and well-documented pathway for the synthesis of this compound.

Step 1: Synthesis of N-Phenylitaconimide

The synthesis commences with the condensation of itaconic anhydride and aniline. This reaction is typically carried out in a suitable solvent like glacial acetic acid, which facilitates the reaction and subsequent cyclization.

  • Rationale: Acetic acid serves as both a solvent and a catalyst for the initial imide formation and subsequent dehydration to form the cyclic imide.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve itaconic anhydride (1.0 eq) in glacial acetic acid.

  • Add aniline (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-phenylitaconimide.

Step 2: Michael Addition to form 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid

This step involves a Michael addition of a suitable nucleophile to the α,β-unsaturated system of the N-phenylitaconimide.

  • Rationale: The electron-withdrawing nature of the imide carbonyls activates the double bond for nucleophilic attack.

Experimental Protocol:

  • Dissolve N-phenylitaconimide (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of sodium ethoxide (catalytic amount) in ethanol.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 1-phenyl-5-oxopyrrolidine-3-carboxylic acid.

Step 3: Synthesis of 4-Azido-1-phenylpyrrolidin-2-one via Curtius Rearrangement

The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate, followed by intramolecular cyclization.

  • Rationale: The Curtius rearrangement provides an efficient method for converting a carboxylic acid to an amine with the loss of one carbon atom.

Experimental Protocol:

  • Suspend 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a mixture of acetone and water.

  • Cool the suspension to 0°C and add triethylamine (1.1 eq).

  • Add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Stir for 30 minutes, then add a solution of sodium azide (1.5 eq) in water dropwise.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the rearrangement and cyclization to 4-azido-1-phenylpyrrolidin-2-one.

Step 4: Reduction of the Azide to the Amine

The final step is the reduction of the azide group to the primary amine.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines, with the only byproduct being nitrogen gas.

Experimental Protocol:

  • Dissolve 4-azido-1-phenylpyrrolidin-2-one (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Section 2: Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is crucial for confirming its structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₂N₂O[4]
Molecular Weight176.21 g/mol [4]
IUPAC NameThis compound[4]
Spectroscopic Analysis

A thorough spectroscopic analysis is essential for structural elucidation.[1]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the pyrrolidinone ring, and the protons of the amino group. The chemical shifts, integration, and coupling patterns provide detailed structural information. Predicted ¹H NMR data can be a useful reference.[5][6][7]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

  • Key Absorptions:

    • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

    • C=O stretch: A strong, sharp absorption around 1680-1700 cm⁻¹ characteristic of the lactam carbonyl group.

    • C-N stretch: Absorptions in the fingerprint region (1000-1350 cm⁻¹).

    • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]

  • Expected Molecular Ion Peak (M⁺): A peak at m/z = 176.21 corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyrrolidinones involve cleavage of the ring.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow Start Itaconic Anhydride + Aniline Step1 Condensation (Glacial Acetic Acid, Reflux) Start->Step1 Product1 N-Phenylitaconimide Step1->Product1 Step2 Michael Addition (NaOEt, Ethanol) Product1->Step2 Product2 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid Step2->Product2 Step3 Curtius Rearrangement (DPPA, Toluene, Heat) Product2->Step3 Product3 4-Azido-1-phenylpyrrolidin-2-one Step3->Product3 Step4 Reduction (H₂, Pd/C, Methanol) Product3->Step4 FinalProduct This compound Step4->FinalProduct Analysis Spectroscopic Analysis FinalProduct->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Purity Purity Assessment (HPLC) Analysis->Purity

Caption: Overall workflow for the synthesis and characterization of this compound.

Section 3: Applications in Drug Development

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

  • Analog Synthesis: The amino group can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other derivatives to generate a library of compounds for biological screening.

  • Chiral Resolution: As the molecule is chiral, separation of the enantiomers can be crucial, as different stereoisomers often exhibit different biological activities and toxicities.

  • Potential Therapeutic Areas: Pyrrolidinone derivatives have shown activity in a wide range of therapeutic areas, including as anticonvulsants, nootropics, and agents targeting the central nervous system.[8][9]

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for its preparation, and the outlined characterization techniques are essential for confirming its identity and purity. The versatility of this molecule as a scaffold for further chemical modification underscores its importance in the field of drug discovery and development. Researchers and scientists can utilize this information to confidently synthesize and characterize this key intermediate for their research endeavors.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 4-Amino-1-phenylpyrrolidin-2-one has not been definitively elucidated in publicly available research. This guide synthesizes information from structurally related compounds and the broader pharmacology of the pyrrolidinone scaffold to propose a putative mechanism of action and to provide a framework for future investigation. All proposed pathways and targets should be considered hypothetical until validated by direct experimental evidence.

Introduction

This compound is a heterocyclic compound featuring a five-membered lactam ring, a core structure found in a multitude of biologically active molecules.[1][2] The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, renowned for its ability to serve as a versatile framework for developing novel therapeutics.[1][2] Notably, derivatives of this scaffold have shown a wide array of pharmacological activities, including nootropic, anticonvulsant, and enzyme inhibitory effects.[3][4][5] This guide will explore the potential mechanisms of action of this compound by examining the established activities of structurally analogous compounds and the general chemical properties of the pyrrolidinone ring system.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for postulating its biological interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂OPubChem[6]
Molecular Weight 176.22 g/mol ChemScene[7]
Topological Polar Surface Area (TPSA) 46.33 ŲChemScene[7]
LogP 0.7506ChemScene[7]
Hydrogen Bond Donors 1ChemScene[7]
Hydrogen Bond Acceptors 2ChemScene[7]
Rotatable Bonds 1ChemScene[7]

The moderate TPSA and LogP values suggest that this compound may possess reasonable aqueous solubility and the potential for blood-brain barrier penetration, a critical characteristic for centrally acting agents.

Putative Mechanisms of Action

Based on the activities of structurally related compounds, the mechanism of action of this compound could involve one or more of the following pathways. It is important to note that these are hypotheses requiring experimental validation.

Modulation of Cholinergic Neurotransmission

Derivatives of the pyrrolidinone scaffold have been investigated as nootropic agents, with some showing affinity for muscarinic acetylcholine receptors (mAChRs). For instance, 4-Amino-1-benzylpyrrolidin-2-one, a close structural analog, is a key intermediate in the synthesis of cognition-enhancing substances that are thought to act as agonists or positive allosteric modulators of mAChRs.[3] Enhanced cholinergic signaling is a well-established mechanism for improving cognitive functions like memory and learning.[3]

Proposed Signaling Pathway: Cholinergic Modulation

Cholinergic_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh_release->mAChR ACh Binding G_protein G-protein Activation mAChR->G_protein Second_messenger Second Messenger Cascade (e.g., IP3, DAG) G_protein->Second_messenger Neuronal_response Enhanced Neuronal Excitability & Cognition Second_messenger->Neuronal_response 4_Amino_1_phenylpyrrolidin_2_one This compound 4_Amino_1_phenylpyrrolidin_2_one->mAChR Positive Allosteric Modulation (Hypothesized) MAO_B_Inhibition Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) MAO_B->DOPAC 4_Amino_1_phenylpyrrolidin_2_one This compound 4_Amino_1_phenylpyrrolidin_2_one->MAO_B Inhibition (Hypothesized) MCH_R1_Antagonism MCH Melanin-Concentrating Hormone (MCH) MCH_R1 MCH Receptor 1 (MCH-R1) MCH->MCH_R1 Binding G_protein_coupling G-protein Coupling MCH_R1->G_protein_coupling Downstream_signaling Downstream Signaling (e.g., cAMP inhibition) G_protein_coupling->Downstream_signaling Physiological_effects Regulation of Appetite and Mood Downstream_signaling->Physiological_effects 4_Amino_1_phenylpyrrolidin_2_one This compound 4_Amino_1_phenylpyrrolidin_2_one->MCH_R1 Antagonism (Hypothesized) Experimental_Workflow Compound This compound In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (mAChRs, MCH-R1) In_Vitro_Screening->Receptor_Binding Functional_Assays Functional Assays (Calcium, cAMP) In_Vitro_Screening->Functional_Assays Enzyme_Inhibition Enzyme Inhibition Assays (MAO-A, MAO-B) In_Vitro_Screening->Enzyme_Inhibition Data_Analysis Data Analysis (Ki, IC50, EC50) Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Enzyme_Inhibition->Data_Analysis Mechanism_Hypothesis Mechanism Hypothesis Refinement Data_Analysis->Mechanism_Hypothesis

References

An In-Depth Technical Guide to the Biological Activities of 4-Amino-1-phenylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

The five-membered γ-lactam ring system, specifically the pyrrolidin-2-one core, represents a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," this structure is found in a multitude of biologically active compounds, prized for its metabolic stability, favorable physicochemical properties, and its ability to serve as a versatile template for chemical modification.[1] The pyrrolidinone motif is perhaps most famously associated with the "racetam" class of nootropic agents, such as piracetam and aniracetam, which have paved the way for exploring its broader potential in targeting the central nervous system (CNS).[2]

Building upon this foundation, the introduction of an amino group at the 4-position and a phenyl group at the 1-position creates the 4-Amino-1-phenylpyrrolidin-2-one framework. This specific arrangement has unlocked a remarkable diversity of pharmacological activities. The synthetic tractability of this core allows for the generation of extensive compound libraries, leading to the discovery of derivatives with potent anticonvulsant, nootropic, anti-inflammatory, and antimicrobial properties.[1][2][3]

This technical guide offers a comprehensive exploration of the biological landscape of this compound derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth insights into synthesis strategies, key biological activities, the underlying mechanisms of action, and the critical experimental protocols used for their evaluation.

Section 1: The Chemical Backbone - Synthesis Strategies and Methodologies

The therapeutic potential of any chemical scaffold is directly linked to its synthetic accessibility. The versatility of the pyrrolidin-2-one core allows for systematic modifications, a crucial factor for developing structure-activity relationships (SAR) and optimizing lead compounds.[1] A common and effective strategy involves the N-alkylation of a 4-phenylpyrrolidin-2-one precursor, followed by functionalization to introduce the desired amino group and other moieties.[1][2]

General Synthetic Workflow

The creation of a diverse library of these derivatives often follows a multi-step pathway that allows for variation at key positions. This workflow highlights the logical progression from a common starting material to a final, biologically active compound.

Synthetic Workflow A 4-Phenylpyrrolidin-2-one B Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate A->B  Ethyl chloroacetate, NaH  (N-Alkylation) C 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid B->C  KOH, H2O/Isopropanol  (Ester Hydrolysis) D Target Amide Derivatives (e.g., this compound Analogs) C->D  Aromatic Amine,  Condensing Agent (e.g., Isobutyl Chloroformate)  (Amide Coupling)

Caption: A representative synthetic workflow for generating target amide derivatives.

Protocol 1: Synthesis of (2-Oxo-4-phenylpyrrolidin-1-yl)acetic Acid Anilides

This protocol details a robust method for coupling the carboxylic acid intermediate with various aromatic amines to produce the final target compounds, a critical step in exploring SAR.[2]

Expertise & Experience Commentary: The choice of a condensing agent like isobutyl chloroformate is critical for activating the carboxylic acid. It forms a mixed anhydride in situ, which is highly reactive towards nucleophilic attack by the aromatic amine. Triethylamine (Et3N) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the amine nucleophile.

Methodology:

  • Acid Activation: Dissolve 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (1 equivalent) in an anhydrous organic solvent (e.g., toluene, chloroform).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Condensing Agent: Cool the mixture in an ice bath (0-5 °C) and add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature. Stir for an additional 30 minutes.

  • Amine Coupling: Add the desired substituted aromatic amine (1 equivalent) to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel to yield the pure amide derivative.[2]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.[2]

Section 2: Central Nervous System (CNS) Activity

The foundational structure of these derivatives, reminiscent of racetams, makes the CNS a primary area of therapeutic interest. Research has overwhelmingly demonstrated significant anticonvulsant and nootropic potential.

Anticonvulsant Properties

A substantial body of work has established that this compound derivatives possess potent anticonvulsant activity.[2][4][5] Notably, certain analogs have shown efficacy superior to established antiepileptic drugs. For instance, the 2,6-dimethylanilide derivative of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid was found to surpass the reference drug levetiracetam in multiple preclinical seizure models at significantly lower doses.[2]

Mechanism of Action Insights: While the precise mechanisms for all derivatives are under investigation, the activity of related pyrrolidinone compounds is often linked to the modulation of neuronal excitability. Potential targets include voltage-gated sodium channels, which are stabilized to suppress the propagation of excitatory impulses, and T-type calcium channels, which are involved in the 'spike and wave' discharges characteristic of absence seizures.[6]

Experimental Workflow: Preclinical Anticonvulsant Screening

A standardized workflow is employed to identify and characterize the anticonvulsant profile of new chemical entities, typically progressing from broad screening to more specific models.

Anticonvulsant Screening cluster_0 Phase I: Initial Screening cluster_1 Phase II: Characterization A Compound Administration (i.p., 30, 100, 300 mg/kg) B Maximal Electroshock (MES) Test (Tonic-clonic seizures) A->B C Pentylenetetrazole (PTZ) Test (Myoclonic, absence seizures) A->C D Rotarod Test (Neurotoxicity) A->D E Active & Non-toxic Compounds C->E F ED50 Determination (Effective Dose) E->F G TD50 Determination (Toxic Dose) E->G H Protective Index (PI = TD50/ED50) F->H G->H COX Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 E COX-1 / COX-2 Enzymes B->E C Prostaglandins (PGs) D Inflammation (Pain, Fever, Edema) C->D E->C F Pyrrolidinone Derivatives (Inhibitors) F->E SAR Insights cluster_0 Core Scaffold: this compound A B Substitution on N-Phenyl Ring A->B C Ring Stereochemistry A->C D Substituent Position on Pyrrolidinone Core A->D E Modulates CNS Activity (e.g., Anticonvulsant Potency) B->E F Dictates Target Binding & Selectivity C->F G Crucial for Maintaining Activity D->G

References

An In-Depth Technical Guide to the Pharmacological Profile of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of bioactive agents. This technical guide provides a comprehensive analysis of the postulated pharmacological profile of a specific derivative, 4-Amino-1-phenylpyrrolidin-2-one. While direct experimental data for this compound is limited, this document synthesizes extensive research on structurally related analogs to project its likely activities, focusing on its potential as an anticonvulsant, a nootropic agent, and a modulator of monoamine transporters. This guide is designed to be a practical resource, offering not only a theoretical framework but also detailed, field-proven experimental protocols for the evaluation of these pharmacological effects. By presenting a plausible synthesis route, in-depth methodologies for in vivo and in vitro assays, and a summary of the anticipated safety profile, this document aims to equip researchers with the necessary tools to explore the therapeutic potential of this promising compound.

Introduction: The Pyrrolidinone Core in Neuropharmacology

The five-membered lactam ring of pyrrolidinone is a privileged scaffold in the development of central nervous system (CNS) active drugs. Its unique structural and physicochemical properties have been exploited to create compounds with a wide range of therapeutic applications. The pyrrolidinone family of molecules first gained prominence with the development of piracetam, the archetypal nootropic agent, which paved the way for a new class of cognitive enhancers. Subsequent research has revealed that modifications to the pyrrolidinone ring can yield compounds with potent anticonvulsant, neuroprotective, and other psychotropic properties.

The subject of this guide, this compound, combines key structural features from several classes of neurologically active compounds. The 1-phenyl substitution is a common motif in molecules targeting CNS receptors and transporters, while the 4-amino group introduces a key site for interaction and potential modulation of biological targets. Based on the established pharmacology of its structural relatives, it is hypothesized that this compound will exhibit a multifaceted pharmacological profile, with potential applications in epilepsy, cognitive disorders, and conditions related to monoaminergic dysregulation.

Postulated Pharmacological Profile

Based on an extensive review of the literature on phenylpyrrolidinone and aminopyrrolidinone derivatives, the following pharmacological activities are postulated for this compound:

  • Anticonvulsant Activity: Phenylpyrrolidinone derivatives have demonstrated significant anticonvulsant effects in various preclinical models, suggesting that this compound may offer protection against generalized and partial seizures.

  • Nootropic Effects: The pyrrolidinone core is strongly associated with cognitive enhancement. It is plausible that this compound will exhibit nootropic properties, potentially improving learning and memory.

  • Monoamine Transporter Inhibition: The phenylpyrrolidinone scaffold is present in known monoamine transporter inhibitors. Therefore, this compound may modulate the levels of key neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft.

The following sections will delve into the experimental protocols required to validate these hypotheses.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway A 1-Phenylpyrrolidin-2-one B 4-Bromo-1-phenylpyrrolidin-2-one A->B Bromination (e.g., NBS, radical initiator) C 4-Azido-1-phenylpyrrolidin-2-one B->C Azide Substitution (e.g., NaN3, DMF) D This compound C->D Reduction (e.g., H2, Pd/C or LiAlH4)

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Bromination of 1-Phenylpyrrolidin-2-one:

    • To a solution of 1-phenylpyrrolidin-2-one in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Reflux the mixture under inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-bromo-1-phenylpyrrolidin-2-one.

  • Azide Substitution:

    • Dissolve the 4-bromo-1-phenylpyrrolidin-2-one in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (NaN₃) and heat the reaction mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-azido-1-phenylpyrrolidin-2-one.

  • Reduction of the Azide:

    • Dissolve the 4-azido-1-phenylpyrrolidin-2-one in a solvent such as methanol or ethanol.

    • Add a catalyst, for example, 10% palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

    • Alternatively, the reduction can be carried out using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocols for Pharmacological Evaluation

Anticonvulsant Activity

4.1.1 Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

Experimental Workflow:

MES_Workflow A Animal Acclimation & Dosing B Application of Corneal Electrodes A->B C Electrical Stimulation B->C D Observation of Seizure Endpoint C->D E Data Analysis (ED50) D->E

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Step-by-Step Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are commonly used.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time of testing should correspond to the time of peak effect of the drug.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Apply a drop of topical anesthetic to the cornea of each mouse.

    • Place the corneal electrodes on the eyes.

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: The dose that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated using probit analysis.

4.1.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

Experimental Workflow:

scPTZ_Workflow A Animal Dosing B Subcutaneous PTZ Injection A->B C Observation Period B->C D Seizure Scoring C->D E Data Analysis (ED50) D->E

Caption: Workflow for the subcutaneous pentylenetetrazole (scPTZ) test.

Step-by-Step Protocol:

  • Animals: Male Swiss albino mice (18-25 g).

  • Drug Administration: Administer the test compound or vehicle i.p. or p.o. at a predetermined time before PTZ injection.

  • PTZ Injection: Inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the whole body).

  • Endpoint: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Calculate the ED₅₀ as described for the MES test.

Nootropic Activity

4.2.1 Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory.

Experimental Workflow:

MWM_Workflow A Habituation & Pre-training B Acquisition Phase (with hidden platform) A->B C Probe Trial (platform removed) B->C D Data Collection & Analysis C->D

Caption: Workflow for the Morris Water Maze test.

Step-by-Step Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Acquisition Phase:

    • Animals are trained over several days (e.g., 4-5 days) with multiple trials per day.

    • In each trial, the rat is placed in the pool from a different starting position and must find the hidden platform.

    • The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed.

    • The rat is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was located) is measured.

  • Data Analysis: A significant preference for the target quadrant in the probe trial indicates good spatial memory.

4.2.2 Elevated Plus Maze (EPM)

The EPM is primarily a test for anxiety, but it can be adapted to assess learning and memory.

Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure (Acquisition Trial):

    • Place the animal at the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

    • The time taken to enter an enclosed arm (transfer latency) is recorded.

  • Procedure (Retention Trial):

    • 24 hours later, repeat the procedure.

    • A significant decrease in transfer latency indicates memory retention.

  • Data Analysis: Compare the transfer latencies between the acquisition and retention trials.

Monoamine Transporter Inhibition

4.3.1 Radioligand Binding Assay

This assay determines the affinity of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Experimental Workflow:

Binding_Assay_Workflow A Preparation of Synaptosomes B Incubation with Radioligand & Test Compound A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (Ki) D->E

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Synaptosomes: Prepare synaptosomal membranes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rats or from cells expressing the recombinant human transporters.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

4.3.2 Synaptosomal Uptake Assay

This assay measures the functional inhibition of neurotransmitter uptake.

Step-by-Step Protocol:

  • Preparation of Synaptosomes: As described for the binding assay.

  • Incubation: Pre-incubate the synaptosomes with the test compound.

  • Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate uptake.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Scintillation Counting: Measure the amount of radioactivity taken up by the synaptosomes.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Quantitative Data from Structurally Related Compounds

The following table summarizes the anticonvulsant activity of some 4-phenylpyrrolidone derivatives from a study by Zhmurenko et al.[1]. This data provides a benchmark for the expected potency of this compound.

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)
Levetiracetam16.832.5
(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide2.5 - 5.02.5 - 5.0

Safety and Toxicology Profile

The safety profile of this compound has not been established. However, data from related pyrrolidinone derivatives can provide some initial insights.

ADME (Absorption, Distribution, Metabolism, Excretion):

  • Absorption: Pyrrolidinone derivatives are generally well-absorbed after oral administration.

  • Distribution: Many pyrrolidinone-based drugs readily cross the blood-brain barrier, which is essential for their CNS activity.

  • Metabolism: The metabolic pathways of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) analogues in humans have been studied, with major routes including hydroxylation and reduction[2][3]. Similar pathways can be anticipated for this compound.

  • Excretion: Metabolites are primarily excreted in the urine[3][4].

Toxicology:

  • Acute toxicity studies on related compounds have shown a wide range of LD₅₀ values, depending on the specific substitutions[4].

  • Potential toxic effects at high doses may include sedation and gastrointestinal disturbances.

  • It is crucial to conduct comprehensive in vitro and in vivo toxicology studies, including cytotoxicity assays, genotoxicity tests, and repeated-dose toxicity studies in rodents, to fully characterize the safety profile of this compound.

Conclusion

This compound represents a promising chemical entity with a high potential for a multifaceted pharmacological profile. Based on the extensive evidence from structurally related compounds, it is strongly hypothesized to possess anticonvulsant, nootropic, and monoamine transporter inhibitory activities. This technical guide provides a comprehensive roadmap for the preclinical evaluation of this compound, from its synthesis to its detailed pharmacological and toxicological characterization. The experimental protocols outlined herein are robust and well-validated, offering a solid foundation for researchers to investigate the therapeutic potential of this compound and its derivatives. Further investigation is warranted to fully elucidate the mechanism of action and to establish the safety and efficacy of this compound for potential clinical development.

References

Whitepaper: A Strategic Guide to the Discovery and Development of Novel 4-Aminopyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyrrolidin-2-one scaffold, a cyclic analog of γ-aminobutyric acid (GABA), represents a privileged structure in modern medicinal chemistry. Its inherent stereochemical complexity and conformational rigidity allow for precise three-dimensional exploration of pharmacophore space, making it a cornerstone for designing potent and selective therapeutic agents.[1] This guide provides an in-depth technical framework for researchers and drug development professionals engaged in the discovery of novel 4-aminopyrrolidin-2-one analogs. We will traverse the entire discovery cascade, from strategic synthetic design and lead optimization to rigorous biological evaluation and mechanistic elucidation. By integrating field-proven insights with established scientific principles, this document serves as a comprehensive manual for unlocking the full therapeutic potential of this versatile scaffold, which has shown promise in oncology, neurobiology, and infectious diseases.[2][3][4]

The Pyrrolidin-2-one Core: A Privileged Scaffold in Drug Design

The five-membered γ-lactam ring system is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[2] Unlike flat, aromatic systems, the sp³-rich, non-planar structure of the pyrrolidin-2-one core provides an exceptional platform for creating molecules with enhanced structural diversity and improved physicochemical properties.[1] This three-dimensionality is crucial for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.

The strategic value of the 4-amino substitution is twofold:

  • Introduction of a Key Pharmacophoric Feature: The amino group serves as a critical hydrogen bond donor and acceptor, and as a site for introducing a positive charge at physiological pH. This enables strong, specific interactions with target proteins, such as the acidic pocket of Akt kinases or the binding sites of metabotropic glutamate receptors.[5][6]

  • A Vector for Diversity-Oriented Synthesis: The amino group is a versatile chemical handle, allowing for the facile introduction of a wide array of substituents. This enables medicinal chemists to systematically modulate properties such as potency, selectivity, solubility, and metabolic stability.

Our focus on this scaffold is driven by its validated potential. For instance, specific stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate have been identified as highly selective and systemically active agonists for metabotropic glutamate receptors, demonstrating potential as anticonvulsant agents.[5] This precedent underscores the importance of precise stereochemical control in the synthetic strategy.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 4-aminopyrrolidin-2-one analogs requires a robust and flexible chemical strategy that allows for control over stereochemistry and the introduction of diverse substituents at multiple positions.

Foundational Synthetic Workflow

A common and effective approach begins with the lactamization of a γ-amino acid precursor or a related derivative. The workflow below illustrates a generalized, multi-step synthesis that provides access to a diverse library of analogs.

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Diversification A Commercially Available Starting Material (e.g., γ-Butyrolactone) B Ring Opening & Functionalization A->B e.g., Aminolysis C Key Intermediate: Protected 4-Aminopyrrolidin-2-one B->C Cyclization/ Lactamization D N-1 Substitution (Alkylation/Arylation) C->D E C-4 Amine Functionalization (Acylation/Reductive Amination) C->E F Final Analog Library D->F E->F

Caption: Generalized workflow for the synthesis of 4-aminopyrrolidin-2-one analogs.

Protocol: Synthesis of N1-Substituted 4-Acetamidopyrrolidin-2-one

This protocol provides a self-validating, step-by-step method for synthesizing a representative analog. The rationale behind each step is to ensure reproducibility and high yield.

Step 1: Synthesis of 1-Aminopyrrolidin-2-one (Intermediate 1)

  • Rationale: This step creates the core pyrrolidin-2-one ring with a reactive handle at the N1 position via aminolysis of a readily available lactone.

  • Procedure:

    • To a round-bottom flask charged with γ-butyrolactone (1.0 eq), add hydrazine hydrate (80% solution, 1.5 eq) slowly at 0 °C.[7]

    • Allow the mixture to warm to room temperature, then heat to reflux for 6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove excess hydrazine under reduced pressure.

    • Purify the resulting crude oil via vacuum distillation to yield 1-aminopyrrolidin-2-one as a clear liquid.[8]

    • Validation: Confirm structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected mass peak for C₄H₈N₂O should be observed.[9]

Step 2: N-Acylation of the 4-Amino Group (Illustrative)

  • Rationale: This step assumes a starting material with a pre-existing 4-amino group that requires protection or functionalization. Acetylation is a common protective strategy that also allows for studying the effect of an amide substituent.

  • Procedure:

    • Dissolve 4-aminopyrrolidin-2-one (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

    • Add acetyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo.

    • Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-acetamidopyrrolidin-2-one.

    • Validation: Confirm acylation via NMR (appearance of acetyl protons and NH proton) and mass spectrometry.

Step 3: N1-Alkylation (Diversification)

  • Rationale: Introduction of substituents at the N1-position is a key diversification step, often achieved via Williamson ether synthesis or related alkylation reactions. This can significantly impact target engagement and pharmacokinetic properties.[10]

  • Procedure:

    • To a solution of the product from Step 2 (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Stir for 30 minutes at 0 °C.

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify via column chromatography to yield the final N1-substituted analog.

    • Validation: Full characterization by NMR and High-Resolution Mass Spectrometry (HRMS) to confirm the final structure and purity >95%.

Biological Evaluation: From Screening to Potency

Once a library of analogs is synthesized, a systematic biological evaluation is required to identify promising candidates. The choice of assays is dictated by the therapeutic goal (e.g., anticancer, antimicrobial, neurological).

Primary Screening: Identifying Active Scaffolds

Initial screening is typically performed at a single, high concentration (e.g., 10-30 µM) to identify "hits."

  • Anticancer Screening: A common method is the MTT assay, which measures cell viability.[3] Analogs are screened against a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) to identify cytotoxic activity.[2]

  • Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) assays are used. Compounds are tested against clinically relevant pathogens, including multidrug-resistant strains like MRSA.[2]

  • Neurological Activity: For targets like mGluRs, initial screening can involve radioligand binding assays to measure a compound's ability to displace a known ligand from the receptor.[5]

Secondary Screening: Quantifying Potency and Selectivity

Hits from the primary screen are advanced to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Dose-Response Curves: Compounds are tested across a range of concentrations to generate a dose-response curve, from which the IC₅₀ (concentration for 50% inhibition) is calculated.

  • Selectivity Panels: To ensure the compound's activity is not due to non-specific effects, it should be tested against related targets. For example, a kinase inhibitor should be profiled against a panel of other kinases. An Akt inhibitor, for instance, would be tested against the closely related ROCK kinase to ensure selectivity.[6]

Data Presentation: Structure-Activity Relationship (SAR) Table

Systematically presenting the data is crucial for elucidating the Structure-Activity Relationship (SAR). The SAR table connects specific structural modifications to changes in biological activity.

Compound IDR¹ (at N-1)R² (at C-4 Amine)A549 IC₅₀ (µM)[2]MRSA MIC (µg/mL)[2]
Lead-01 H-NH₂> 5064
ANA-02 -CH₃-NH₂45.232
ANA-03 -Benzyl-NH₂15.816
ANA-04 -Benzyl-NH-Acetyl5.2> 64
ANA-05 -Benzyl-NH-SO₂Ph2.1> 64

SAR Insights from Table:

  • N-1 Substitution: Introducing a bulky, lipophilic group like benzyl (ANA-03 vs. Lead-01) significantly improves anticancer potency.

  • C-4 Amine Functionalization: Acylating the 4-amino group (ANA-04) further enhances anticancer activity but abrogates antimicrobial effects, suggesting different pharmacophores are required for each activity.

  • Sulfonamide Introduction: A phenylsulfonamide at the C-4 position (ANA-05) yields the most potent anticancer analog in this series, highlighting the importance of this modification for target engagement.

Mechanism of Action: Elucidating the Molecular Target

Identifying the molecular target and understanding how a compound modulates its function is a critical step in drug development. For 4-aminopyrrolidin-2-one analogs targeting neurological disorders, a key pathway involves the metabotropic glutamate receptors (mGluRs).

Case Study: Agonism at Group II mGluRs

Certain analogs, such as (2R,4R)-APDC, have been shown to be selective agonists of Group II mGluRs (mGluR2/3).[5][10] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This mechanism is relevant for conditions like epilepsy, where dampening excessive neuronal excitation is beneficial.

cluster_membrane Cell Membrane mGluR Group II mGluR (mGluR2/3) G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Blocked G_protein->AC Inhibits Analog 4-Aminopyrrolidin-2-one Analog (Agonist) Analog->mGluR Binds & Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Signaling pathway of a 4-aminopyrrolidin-2-one analog acting as a Group II mGluR agonist.

Protocol: cAMP Accumulation Assay

This assay quantitatively measures the functional consequence of Group II mGluR activation.

  • Rationale: To confirm that a test compound acts as an agonist at Gi-coupled receptors, we measure its ability to inhibit the forskolin-stimulated production of cAMP. Forskolin directly activates adenylyl cyclase, and an agonist will counteract this effect.[5]

  • Procedure:

    • Cell Culture: Culture CHO cells stably expressing human mGluR2 in a 96-well plate until confluent.

    • Pre-incubation: Wash cells with Krebs-bicarbonate buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes to prevent cAMP degradation.

    • Treatment: Add the test analog at various concentrations, followed immediately by the addition of forskolin (e.g., 1 µM final concentration) to stimulate cAMP production. A control group receives only forskolin.

    • Incubation: Incubate the plate at 37 °C for 15 minutes.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the analog. Calculate the EC₅₀ value from the resulting sigmoidal curve.

    • Validation: The positive control (a known mGluR2 agonist) should show a dose-dependent inhibition of cAMP production. The negative control (forskolin alone) should show maximum stimulation.

Conclusion and Future Directions

The 4-aminopyrrolidin-2-one scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. This guide has outlined a logical and robust framework for advancing such a program, integrating synthetic chemistry, biological evaluation, and mechanistic studies. The key to success lies in the systematic application of these principles to build a deep understanding of the structure-activity relationship.

Future efforts should focus on:

  • Stereoselective Synthesis: Developing more efficient methods to access all possible stereoisomers of the core is paramount, as biological activity is often highly dependent on stereochemistry.[5][11]

  • Exploring New Biological Targets: While oncology and neuroscience are well-explored, the scaffold's potential in treating inflammatory and viral diseases remains an exciting frontier.[4]

  • ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with favorable drug-like properties, ensuring that potent compounds can be translated into effective medicines.

By adhering to the principles of scientific integrity and logical progression detailed herein, research teams can efficiently navigate the complexities of drug discovery and unlock the next generation of 4-aminopyrrolidin-2-one-based therapies.

References

An In-Depth Technical Guide to the In Vitro Screening of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of the novel compound 4-Amino-1-phenylpyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic rationale and detailed methodologies for elucidating the compound's biological activity profile. Our approach is grounded in scientific integrity, emphasizing reproducible and logically structured experimental workflows.

Introduction and Rationale

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, nootropic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound is a synthetic compound featuring this key pyrrolidinone ring. Its structural characteristics suggest the potential for interaction with various biological targets.

A systematic in vitro screening cascade is paramount to efficiently identify and characterize the biological activities of novel chemical entities like this compound. This process enables early-stage go/no-go decisions in the drug discovery pipeline, conserving resources and accelerating the development of promising candidates.[3] The screening funnel should be designed to first assess broad cytotoxic effects, followed by a tiered approach of increasingly specific assays to probe for particular pharmacological activities.

Synthesis of this compound

While various methods exist for the synthesis of pyrrolidinone derivatives, a common approach involves the cyclization of γ-aminobutyric acid (GABA) analogs or the reaction of succinimides. For this compound, a plausible synthetic route, adapted from related literature, is outlined below.[4]

Hypothetical Synthetic Pathway

Synthetic Pathway Succinimide Succinimide N-Phenylsuccinimide N-Phenylsuccinimide Succinimide->N-Phenylsuccinimide Aniline, heat 4-Bromo-N-phenylsuccinimide 4-Bromo-N-phenylsuccinimide N-Phenylsuccinimide->4-Bromo-N-phenylsuccinimide NBS, AIBN 4-Azido-1-phenylpyrrolidin-2-one 4-Azido-1-phenylpyrrolidin-2-one 4-Bromo-N-phenylsuccinimide->4-Azido-1-phenylpyrrolidin-2-one NaN3 This compound This compound 4-Azido-1-phenylpyrrolidin-2-one->this compound Reduction (e.g., H2, Pd/C)

Caption: A potential synthetic route to this compound.

Primary Screening: Assessing Foundational Biological Effects

The initial phase of screening focuses on determining the compound's fundamental impact on cell health. This is a critical step to establish a therapeutic window and to identify non-specific cytotoxicity that could confound the results of more targeted assays.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Cell Viability Assessment: The CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.[5][6]

  • Cell Plating: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound and vehicle controls.

  • Incubation: Incubate for the desired exposure time (e.g., 24-72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

AssayPrincipleEndpoint MeasurementAdvantagesDisadvantages
MTT Mitochondrial reductase activityColorimetric (570 nm)Inexpensive, well-establishedRequires a solubilization step, potential for interference
CellTiter-Glo® ATP quantitationLuminescenceHigh sensitivity, simple "add-mix-read" protocolMore expensive than colorimetric assays

Secondary Screening: Exploring Specific Biological Activities

Based on the known activities of pyrrolidinone derivatives, a panel of secondary assays should be employed to investigate the specific effects of this compound.

Antimicrobial Activity Screening

The potential of the compound to inhibit the growth of bacteria and fungi can be assessed using standard broth microdilution methods.[7][8][9][10][11]

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • Growth Assessment: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by measuring the optical density at 600 nm.

Antiviral Activity Screening

A cytopathic effect (CPE) reduction assay is a common method for initial antiviral screening.[12][13][14][15][16]

  • Cell Plating: Seed a susceptible host cell line in a 96-well plate.

  • Compound and Virus Addition: Pre-incubate the cells with various concentrations of the test compound before or during infection with a specific virus.

  • Incubation: Incubate the plates and monitor for the development of CPE.

  • CPE Assessment: After a set incubation period, assess the degree of CPE inhibition. This can be done microscopically or by using a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) of the compound.

Neurological Activity Screening

Given the known anticonvulsant and nootropic effects of some pyrrolidinones, it is prudent to screen for activity at relevant neurological targets.

While in vivo models are the gold standard, in vitro systems can provide initial insights.[17][18][19][20] High-throughput screening can be performed on neuronal cultures or brain slices where epileptiform activity is induced, and the ability of the compound to suppress this activity is measured.

In vitro assays for nootropic activity often focus on mechanisms related to learning and memory, such as the inhibition of acetylcholinesterase (AChE).[21][22][23][24][25]

Kinase Inhibition Assays

Many small molecules exert their effects by modulating the activity of protein kinases. A luminescent-based kinase assay can be used to screen for potential inhibitory activity against a panel of kinases.[26][27][28][29][30]

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.

  • Compound Addition: Add this compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that converts the ADP produced into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Determine the IC50 of the compound for each kinase.

GPCR and Ion Channel Screening

G-protein coupled receptors (GPCRs) and ion channels are major drug target classes.[1][3][31][32][33][34][35][36][37][38] The activity of this compound on these targets can be assessed using various high-throughput screening platforms.

Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening Cytotoxicity (MTT) Cytotoxicity (MTT) Viability (CellTiter-Glo) Viability (CellTiter-Glo) Antimicrobial Antimicrobial Viability (CellTiter-Glo)->Antimicrobial Antiviral Antiviral Viability (CellTiter-Glo)->Antiviral Neurological Neurological Viability (CellTiter-Glo)->Neurological Kinase Inhibition Kinase Inhibition Viability (CellTiter-Glo)->Kinase Inhibition GPCR/Ion Channel GPCR/Ion Channel Viability (CellTiter-Glo)->GPCR/Ion Channel This compound This compound This compound->Cytotoxicity (MTT) This compound->Viability (CellTiter-Glo)

Caption: A tiered in vitro screening workflow for this compound.

Data Interpretation and Next Steps

The data generated from this screening cascade will provide a comprehensive profile of the in vitro biological activity of this compound. A thorough analysis of the IC50 and EC50 values, along with the selectivity of the compound for different targets, will guide the subsequent steps in the drug discovery process. Promising "hits" from these screens will warrant further investigation, including mechanism of action studies, lead optimization, and eventual progression to in vivo models.

References

The Structure-Activity Relationship of 4-Aminopyrrolidin-2-ones: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Aminopyrrolidin-2-one Scaffold

The 4-aminopyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its inherent structural features, including a lactam ring, a chiral center at the 4-position, and an amino group amenable to a wide range of substitutions, provide a rich platform for the design of potent and selective therapeutic agents. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of 4-aminopyrrolidin-2-one derivatives, with a primary focus on their roles as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as their emerging potential in oncology and infectious diseases. We will delve into the causal relationships behind experimental design choices, present detailed protocols for synthesis and evaluation, and provide a forward-looking perspective on this promising class of molecules.

I. Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Mechanistic Deep Dive

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The 4-aminopyrrolidin-2-one scaffold has proven to be an exceptional starting point for the development of potent and selective DPP-4 inhibitors.

Key Structural Insights and SAR

The interaction of 4-aminopyrrolidin-2-one-based inhibitors with the active site of DPP-4 is a well-studied phenomenon. The enzyme's active site can be broadly divided into several key pockets, and the efficacy of an inhibitor is largely determined by how its various functionalities interact with these pockets.

  • The S1 Pocket and the Role of the Amino Group: The protonated amino group at the 4-position of the pyrrolidinone ring is crucial for anchoring the molecule within the S1 subsite of DPP-4. This is achieved through the formation of a salt bridge with two key glutamate residues (Glu205 and Glu206). The stereochemistry at this position is paramount, with the (R)-configuration generally being favored for optimal interaction.

  • The S2 Pocket and Substituent Effects: The S2 pocket is a larger, more hydrophobic region. Modifications to the amino group with various substituents can significantly impact potency and selectivity. Bulky and hydrophobic groups are generally well-tolerated and can form favorable interactions within this pocket. For instance, the introduction of a benzyl group at the 2-position of a pyrrolidine ring fused to the core structure has been shown to enhance inhibitory activity.[1]

  • The Lactam Carbonyl and Hydrogen Bonding: The carbonyl group of the pyrrolidinone ring is a key hydrogen bond acceptor, interacting with the backbone NH of Tyr662 in the DPP-4 active site. This interaction helps to properly orient the inhibitor for optimal binding.

  • Exploring the S2' Pocket: Further modifications can be made to exploit the S2' pocket. For example, in the case of the DPP-4 inhibitor Linagliptin, which features a related xanthine scaffold, a butyl group on the xanthine ring extends into this region, contributing to its high potency.

Quantitative Structure-Activity Relationship (QSAR) Data for DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 4-aminopyrrolidin-2-one derivatives against DPP-4.

CompoundR Group on Amino MoietyIC50 (nM)Reference
1 2-Benzylpyrrolidine300[1]
2 4-Benzylpiperidine1600[1]
3 Phenethylpiperazine1200[1]
4 4-Amino-1-benzylpiperidine4000[1]

Analysis: The data clearly demonstrates the importance of the substituent at the amino group. A reduction in ring size from a piperidine (compound 2) to a pyrrolidine (compound 1) while maintaining the benzyl substitution results in a significant increase in potency. This suggests a better fit of the 2-benzylpyrrolidine moiety within the S2 pocket of the DPP-4 enzyme.

II. Anticancer Activity: A Developing Frontier

Recent research has highlighted the potential of pyrrolidine derivatives, including the 4-aminopyrrolidin-2-one scaffold, as anticancer agents.[2] These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, suggesting multiple potential mechanisms of action.

SAR in Anticancer Applications

The structural features influencing the anticancer activity of these compounds are still under active investigation, but some key trends are emerging:

  • Aromatic Substituents: The presence of aromatic and heteroaromatic rings appears to be a recurring feature in active compounds. The nature and position of substituents on these rings can significantly modulate cytotoxicity.

  • Lipophilicity and Cell Penetration: The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and reach intracellular targets. Balancing potency with appropriate physicochemical properties is a key challenge in the optimization of these compounds.

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyrrolidine derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
12c Renal Cancer (UO-31)<1.58[2]
12j Melanoma (SK-MEL-5)<1.82[2]
11 Melanoma (M14)2.40[2]
12d Leukemia (MOLT-4)2.0[2]
12f Renal Cancer (UO-31)<15.5[2]

Analysis: The data indicates that specific substitutions on the 4-aminopyrazolo[3,4-d]pyrimidine core, which can be considered a related scaffold, lead to potent and selective anticancer activity against different cancer cell lines. Further investigation is needed to elucidate the specific SAR for the 4-aminopyrrolidin-2-one core in this context.

III. Antibacterial Potential: Targeting Bacterial Processes

The pyrrolidine scaffold is also a component of several natural and synthetic antibacterial agents.[3] Derivatives of 4-aminopyrrolidin-2-one have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.

SAR in Antibacterial Discovery

The development of effective antibacterial agents based on this scaffold requires a nuanced understanding of how structural modifications affect activity against different bacterial species.

  • Gram-Positive vs. Gram-Negative Activity: The structural requirements for activity against Gram-positive and Gram-negative bacteria often differ due to variations in their cell wall composition. Modifications that enhance penetration through the outer membrane of Gram-negative bacteria are a key focus of research.

  • Target Engagement: The specific intracellular targets of these compounds are not always well-defined. Structure-based design efforts are often guided by known bacterial targets, such as DNA gyrase or cell wall biosynthesis enzymes.

Quantitative Data on Antibacterial Activity

The following table provides the minimum inhibitory concentration (MIC) values for representative pyrrolidine derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
CD-10 Bacillus subtilis0.1 (µM)[4]
CD-7 Staphylococcus aureus0.6 (µM)[4]
ND-6 Bacillus subtilis0.6 (µM)[4][5]
ND-7 Bacillus subtilis0.7 (µM)[4][5]
2c Staphylococcus aureus0.039[3]
2c Bacillus subtilis0.039[3]

Analysis: The data shows that specific substitutions on related scaffolds can lead to potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Further studies focusing specifically on the 4-aminopyrrolidin-2-one core are warranted to fully explore its potential in this therapeutic area.

IV. Experimental Protocols: From Synthesis to Biological Evaluation

A robust and reproducible experimental workflow is essential for the successful discovery and development of novel 4-aminopyrrolidin-2-one-based drug candidates. This section provides detailed, step-by-step methodologies for the synthesis of a key DPP-4 inhibitor and for the in vitro evaluation of DPP-4 inhibitory activity.

Synthesis of a Potent 4-Aminopyrrolidin-2-one DPP-4 Inhibitor

The following protocol outlines a representative synthesis of a 4-aminopyrrolidin-2-one derivative, adapted from established methods.[6]

Scheme 1: Synthesis of a 4-Aminopyrrolidin-2-one based DPP-4 Inhibitor

Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Deprotection start 8-bromo-xanthine derivative product1 Linagliptin Precursor start->product1 DIEA, NMP, 140°C reagent1 (R)-3-aminopiperidine dihydrochloride reagent1->product1 product2 Linagliptin (Final Product) product1->product2 Toluene, 85°C reagent2 2-aminoethanol reagent2->product2 DPP4_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement reagents Prepare Assay Buffer, DPP-4 Enzyme Solution, and Test Compound Dilutions mix Mix DPP-4 Enzyme and Test Compound reagents->mix incubate1 Incubate at 37°C for 10 min mix->incubate1 add_substrate Add Fluorogenic Substrate (Gly-Pro-AMC) incubate1->add_substrate incubate2 Incubate at 37°C for 30 min add_substrate->incubate2 read_fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate2->read_fluorescence ADME_Profile cluster_input Drug Administration cluster_processes Pharmacokinetic Processes Dose Oral Dose Absorption Absorption (Gut) Dose->Absorption Distribution Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism (Liver - CYP450) Distribution->Metabolism Excretion Excretion (Kidney/Feces) Distribution->Excretion Direct Metabolism->Excretion Metabolites

References

Methodological & Application

protocol for 4-Amino-1-phenylpyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Amino-1-phenylpyrrolidin-2-one

Author: Gemini, Senior Application Scientist

Date: January 2, 2026

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nootropic and anticonvulsant agents.[1] The introduction of an amino group at the C4 position provides a critical vector for further functionalization, enabling the exploration of new chemical space for drug discovery. This document provides a detailed, three-step protocol for the synthesis of this compound from the commercially available starting material, (R,S)-4-hydroxy-1-phenylpyrrolidin-2-one. The described synthetic strategy involves the activation of the hydroxyl group via mesylation, subsequent nucleophilic substitution with azide, and a final, clean reduction to the target primary amine. This protocol is designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible method for obtaining this valuable building block.

Synthetic Strategy and Rationale

The chosen synthetic pathway is a reliable and well-established sequence in organic synthesis for converting a secondary alcohol to a primary amine with inversion of stereochemistry (if a chiral starting material is used).

The three key transformations are:

  • Mesylation: The hydroxyl group of the starting material is a poor leaving group. It is converted to a mesylate (-OMs) using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA). The resulting mesylate is an excellent leaving group, readily susceptible to nucleophilic attack.

  • Azidation: The mesylate is displaced by the azide anion (N₃⁻) via an Sₙ2 reaction. Sodium azide (NaN₃) is an effective and common source for the azide nucleophile. This step introduces the nitrogen functionality that will become the target amine.

  • Reduction: The terminal azide is selectively reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation. It is highly efficient, proceeds under mild conditions, and the byproducts (N₂) are gaseous, simplifying purification.[2] This method is known for its high chemoselectivity, leaving other functional groups like the lactam and phenyl rings intact.[3]

This multi-step approach is superior to direct amination methods, which can be less efficient and produce more side products. Each step in this sequence is high-yielding and the intermediates are generally stable and can be purified using standard laboratory techniques.

Overall Synthetic Workflow

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction A 4-Hydroxy-1-phenylpyrrolidin-2-one B 4-Mesyloxy-1-phenylpyrrolidin-2-one A->B MsCl, TEA, DCM, 0°C to RT C 4-Azido-1-phenylpyrrolidin-2-one B->C NaN₃, DMF, 80°C D This compound C->D H₂ (g), 10% Pd/C, MeOH, RT

Caption: Three-step synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas or surfaces. Quench any residual azide with sodium nitrite followed by dilute acid.

  • Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle exclusively in a well-ventilated fume hood.

  • Hydrogen Gas (H₂): Highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, using appropriate hydrogenation equipment.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagents and Materials Data
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.Supplier
4-Hydroxy-1-phenylpyrrolidin-2-one177.205.00 g28.21.0Sigma-Aldrich
Methanesulfonyl Chloride (MsCl)114.553.0 mL38.91.38Acros Organics
Triethylamine (TEA)101.195.9 mL42.31.5Fisher Scientific
Sodium Azide (NaN₃)65.013.67 g56.42.0Alfa Aesar
10% Palladium on Carbon (Pd/C)N/A500 mgN/A10 wt%Strem Chemicals
Dichloromethane (DCM)N/A100 mLN/AN/AVWR
N,N-Dimethylformamide (DMF)N/A80 mLN/AN/AEMD Millipore
Methanol (MeOH)N/A100 mLN/AN/AJ.T. Baker

Step 1: Synthesis of 4-((Methylsulfonyl)oxy)-1-phenylpyrrolidin-2-one

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-hydroxy-1-phenylpyrrolidin-2-one (5.00 g, 28.2 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 5.9 mL, 42.3 mmol) to the stirred solution.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl, 3.0 mL, 38.9 mmol) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow solid, is typically of sufficient purity for the next step. If necessary, it can be purified by recrystallization from ethyl acetate/hexanes. Expected Yield: ~6.8 g (95%).

Step 2: Synthesis of 4-Azido-1-phenylpyrrolidin-2-one

  • Setup: To a 250 mL round-bottomed flask, add the crude 4-((methylsulfonyl)oxy)-1-phenylpyrrolidin-2-one (~28.2 mmol) from the previous step.

  • Reagent Addition: Add N,N-dimethylformamide (DMF, 80 mL) followed by sodium azide (NaN₃, 3.67 g, 56.4 mmol). Caution: Sodium azide is highly toxic.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Cooling and Quenching: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (4 x 100 mL) to remove DMF, followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to yield the product as a colorless oil or white solid. Expected Yield: ~4.8 g (84%).

Step 3: Synthesis of this compound

Catalytic Hydrogenation Mechanism

The reduction of an azide via catalytic hydrogenation involves the adsorption of the azide and hydrogen onto the palladium surface. This facilitates the sequential addition of hydrogen atoms across the nitrogen-nitrogen bonds, leading to the extrusion of nitrogen gas and formation of the primary amine.

G Azide R-N₃ Catalyst H₂, 10% Pd/C Azide->Catalyst Amine R-NH₂ Catalyst->Amine N2 N₂ (g) Catalyst->N2 byproduct

Caption: Reduction of an organic azide to a primary amine.

  • Setup: In a hydrogenation flask or a thick-walled round-bottomed flask, dissolve the 4-azido-1-phenylpyrrolidin-2-one (4.8 g, 23.7 mmol) in methanol (MeOH, 100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (500 mg, 10 wt%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel with H₂ (balloon pressure is sufficient, or 50 psi if using a Parr shaker) and stir vigorously at room temperature.

  • Reaction: The reaction is typically complete within 4-6 hours. Monitor by TLC until the starting material is fully consumed. The extrusion of N₂ gas can be observed.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (50 mL). Caution: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet during and after filtration.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound, typically as an off-white solid. The product is often pure enough for subsequent use without further purification. Expected Yield: ~4.0 g (96%).[4]

Characterization

  • Product: this compound

  • Molecular Formula: C₁₀H₁₂N₂O[4]

  • Molecular Weight: 176.21 g/mol [4]

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.45 (m, 2H, Ar-H), 7.38-7.32 (m, 2H, Ar-H), 7.15-7.10 (m, 1H, Ar-H), 3.90 (dd, 1H), 3.75-3.65 (m, 1H), 3.40 (dd, 1H), 2.80 (dd, 1H), 2.35 (dd, 1H), 1.60 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.5, 139.0, 129.0, 124.5, 119.0, 52.0, 50.0, 40.0.

  • Mass Spec (ESI+): m/z 177.1 [M+H]⁺.

References

Application Notes and Protocols for the Evaluation of 4-Amino-1-phenylpyrrolidin-2-one in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrrolidinone Derivatives in Epilepsy

Epilepsy is a complex neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide. Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients remain resistant to current treatments, underscoring the urgent need for novel therapeutic agents.[1][2] The pyrrolidinone chemical scaffold has emerged as a promising area of research for new central nervous system agents, including those with anticonvulsant properties.[3] Levetiracetam, a widely used ASM, is a notable example from this class, though its exact mechanism of action is still under investigation.[4]

This document provides a detailed guide for the preclinical evaluation of 4-Amino-1-phenylpyrrolidin-2-one , a specific pyrrolidinone derivative, in established animal models of epilepsy. While direct and extensive research on this particular molecule is emerging, the protocols and principles outlined herein are based on extensive studies of structurally related pyrrolidinone and pyrrolidine-2,5-dione derivatives that have demonstrated significant anticonvulsant activity.[5][6][7][8][9][10] These established methodologies provide a robust framework for characterizing the potential anti-seizure efficacy and mechanism of action of novel compounds like this compound.

Hypothesized Mechanism of Action: A Multi-Target Approach

The precise mechanism of action for many pyrrolidinone-based anticonvulsants is not fully elucidated, but evidence from various derivatives suggests a multi-target approach that redresses the balance between neuronal excitation and inhibition.[3][11] The primary hypothesized mechanisms for this class of compounds include:

  • Modulation of Voltage-Gated Ion Channels: Many pyrrolidinone derivatives are thought to exert their effects by modulating voltage-gated sodium (Nav) and/or calcium (Cav) channels.[5][11] By stabilizing the inactive state of these channels, the compounds can limit sustained, high-frequency neuronal firing that is characteristic of seizure activity.

  • Enhancement of GABAergic Inhibition: Some compounds may enhance the activity of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain.[11] This could occur through direct or indirect modulation of GABA-A receptors, leading to increased chloride influx and hyperpolarization of the neuronal membrane.

  • Attenuation of Glutamatergic Excitation: A reduction in glutamate-mediated excitatory neurotransmission is another potential mechanism.[11] This could be achieved by targeting AMPA or NMDA receptors, thereby reducing the propagation of seizure discharges.

The following diagram illustrates the potential interplay of these mechanisms at the synaptic level.

Hypothesized_MOA Potential Mechanisms of Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Compound This compound Nav Voltage-Gated Na+ Channels Compound->Nav Inhibition Cav Voltage-Gated Ca2+ Channels Compound->Cav Inhibition GABA_A GABA-A Receptor Compound->GABA_A Potentiation Glutamate_Vesicle Glutamate Vesicles Cav->Glutamate_Vesicle Triggers Release AMPA_NMDA AMPA/NMDA Receptors Glutamate_Vesicle->AMPA_NMDA Activates Chloride_Channel Cl- Channel GABA_A->Chloride_Channel Opens Experimental_Workflow Preclinical Anticonvulsant Evaluation Workflow cluster_phase1 Phase 1: Initial Screening & Toxicity cluster_phase2 Phase 2: Efficacy in Drug-Resistant Models cluster_phase3 Phase 3: Chronic Models & Mechanism MES Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) SixHz 6-Hz Psychomotor Seizure Test (Therapy-Resistant Partial Seizures) MES->SixHz scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic & Absence Seizures) scPTZ->SixHz Neurotoxicity Rotarod Test (Motor Impairment) Neurotoxicity->SixHz Kindling Kindling Models (e.g., Corneal or Amygdala) (Epileptogenesis & Partial Seizures) SixHz->Kindling Genetic Genetic Epilepsy Models (e.g., Dravet Syndrome - Scn1a) SixHz->Genetic

References

Application Notes and Protocols: 4-Amino-1-phenylpyrrolidin-2-one as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrrolidinone Scaffolds in Monoamine Oxidase Inhibition

The five-membered lactam ring of the pyrrolidinone structure is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on 4-amino-1-phenylpyrrolidin-2-one, a compound of interest for its potential as a monoamine oxidase (MAO) inhibitor. MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of various neurological and psychiatric disorders.[4] Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[3]

This document provides a comprehensive overview of this compound, including a plausible synthetic route, and detailed protocols for evaluating its MAO inhibitory activity. The information presented is intended to guide researchers in the exploration of this compound's therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[5]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.21 g/mol
CAS Number 3026-59-3
SMILES C1C(CN(C1=O)C2=CC=CC=C2)N

Proposed Synthesis of this compound

Experimental Workflow: Synthesis

A Step 1: Michael Addition (4-Oxo-4-phenylbutanoic acid + Nitromethane) B Step 2: Reductive Cyclization (Intermediate from Step 1) A->B Base (e.g., NaOH) C Step 3: Reduction of Nitro Group (4-Nitro-1-phenylpyrrolidin-2-one) B->C Reducing Agent (e.g., H2, Pd/C) D Final Product (this compound) C->D Reducing Agent (e.g., SnCl2, HCl) cluster_reaction Normal Enzymatic Reaction MAO Monoamine Oxidase (MAO-A or MAO-B) Product Oxidized Product + Aldehyde + H₂O₂ MAO->Product Catalyzes oxidation Substrate Monoamine Substrate (e.g., Kynuramine) Substrate->MAO Binds to active site Inhibitor This compound Inhibitor->MAO Binds to active site, preventing substrate binding

References

Application Note & Protocol: A Modular Synthetic Approach to Novel 4-Phenylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidin-2-one Scaffold in Modern Drug Discovery

The pyrrolidin-2-one (or γ-lactam) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from a combination of metabolic stability, favorable physicochemical properties, and the ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including nootropic (cognitive-enhancing), anticonvulsant, and anti-inflammatory effects.[1]

Notably, recent research has highlighted the potential of pyrrolidinone-based molecules as potent and selective inhibitors of coagulation Factor XIa (FXIa).[2][3] Inhibition of FXIa is a promising anticoagulant strategy, potentially offering a safer therapeutic window by uncoupling antithrombotic efficacy from the bleeding risks associated with current therapies.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of a library of 4-phenylpyrrolidin-2-one derivatives. We will focus on a robust and modular three-step synthetic sequence. This approach utilizes a common, commercially available starting material and introduces chemical diversity in the final step, making it an ideal workflow for generating compound libraries for structure-activity relationship (SAR) studies in a drug discovery context.

Overall Synthetic Strategy

The chosen strategy is a versatile and scalable three-step process designed for modularity. The core concept is to first functionalize the nitrogen atom of the 4-phenylpyrrolidin-2-one scaffold with an acetic acid moiety. This key intermediate, a carboxylic acid, can then be coupled with a diverse range of primary or secondary amines to generate a library of N-substituted acetamide final products. This method allows for extensive exploration of the chemical space around the core scaffold.

G start 4-Phenylpyrrolidin-2-one reagent1 + NaH (in Dioxane) start->reagent1 intermediate1 Sodium Salt Intermediate reagent2 + Ethyl Chloroacetate intermediate1->reagent2 product Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate reagent1->intermediate1 reagent2->product

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-Amino-1-phenylpyrrolidin-2-one, a key intermediate in the development of various pharmaceuticals. This guide is designed to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, ensuring both technical accuracy and practical applicability for researchers and process chemists. The protocols detailed herein are designed to be self-validating, with integrated quality control checkpoints. All procedural recommendations are grounded in established chemical principles and supported by authoritative literature.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules targeting a range of therapeutic areas. Its structure, featuring a chiral center and a reactive amino group, makes it a versatile scaffold for creating diverse chemical libraries. The phenyl group at the 1-position modulates the compound's lipophilicity and potential for aromatic interactions, which can be crucial for target engagement in drug candidates.

The large-scale synthesis of this compound presents several challenges, including control of stereochemistry, efficient and safe introduction of the amino group, and ensuring high purity of the final product. This guide outlines a robust and scalable two-step synthetic route commencing from 4-azido-1-phenylpyrrolidin-2-one. This strategy is predicated on the following considerations:

  • Safety: The use of a contained catalytic hydrogenation process is a well-established and industrially viable method for the reduction of azides, which is generally safer on a large scale than using metal hydrides.

  • Efficiency: Catalytic hydrogenation is typically high-yielding and atom-economical.

  • Purity: The workup and purification of a hydrogenation reaction are often straightforward, facilitating the isolation of a high-purity product.

Synthetic Pathway Overview

The selected synthetic approach is a two-step process that can be efficiently scaled. The first step involves the synthesis of the azide intermediate, followed by its reduction to the desired amine.

Synthetic_Pathway 4-Hydroxy-1-phenylpyrrolidin-2-one 4-Hydroxy-1-phenylpyrrolidin-2-one 4-Azido-1-phenylpyrrolidin-2-one 4-Azido-1-phenylpyrrolidin-2-one 4-Hydroxy-1-phenylpyrrolidin-2-one->4-Azido-1-phenylpyrrolidin-2-one 1. Mesylation 2. Azide Displacement This compound This compound 4-Azido-1-phenylpyrrolidin-2-one->this compound Catalytic Hydrogenation

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocols

Step 1: Synthesis of 4-Azido-1-phenylpyrrolidin-2-one

This step involves the conversion of the hydroxyl group of 4-hydroxy-1-phenylpyrrolidin-2-one to a good leaving group, typically a mesylate, followed by nucleophilic substitution with an azide salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Hydroxy-1-phenylpyrrolidin-2-one177.1910.056.4
Triethylamine101.198.685.0
Methanesulfonyl chloride114.557.162.0
Sodium azide65.014.467.7
Dichloromethane (DCM)-100 L-
N,N-Dimethylformamide (DMF)-50 L-
Water-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Protocol:

  • Reaction Setup: In a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-hydroxy-1-phenylpyrrolidin-2-one (10.0 kg, 56.4 mol) and dichloromethane (100 L).

  • Cooling and Base Addition: Cool the mixture to 0-5 °C with constant stirring. Slowly add triethylamine (8.6 kg, 85.0 mol) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Mesylation: Once the triethylamine addition is complete, add methanesulfonyl chloride (7.1 kg, 62.0 mol) dropwise, ensuring the temperature does not exceed 10 °C. The causality for this temperature control is to minimize side reactions and ensure selective mesylation. Stir the reaction mixture at 0-5 °C for 2 hours.

  • Reaction Quench and Workup: Slowly add water (50 L) to quench the reaction, maintaining the temperature below 20 °C. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 L), water (20 L), and brine (20 L). Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure to remove the dichloromethane. Add N,N-dimethylformamide (50 L) to the residue.

  • Azide Displacement: To the DMF solution, add sodium azide (4.4 kg, 67.7 mol). Heat the mixture to 60-65 °C and stir for 12-16 hours. The choice of DMF as a solvent is due to its high boiling point and ability to dissolve both the mesylate and sodium azide, facilitating the SN2 reaction.

  • Product Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 L). The product will precipitate out of the solution. Filter the solid, wash with copious amounts of water, and dry under vacuum at 40-45 °C to a constant weight.

Expected Yield: 85-92%

Step 2: Large-Scale Catalytic Hydrogenation of 4-Azido-1-phenylpyrrolidin-2-one

This critical step involves the reduction of the azido group to the primary amine using hydrogen gas and a palladium catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Azido-1-phenylpyrrolidin-2-one216.2210.046.2
10% Palladium on Carbon (50% wet)-1.0-
Methanol-100 L-
Hydrogen Gas-As needed-
Nitrogen Gas-As needed-

Protocol:

Hydrogenation_Workflow cluster_Preparation Reactor Preparation cluster_Reaction Hydrogenation cluster_Workup Workup and Isolation Inerting Inert Reactor with Nitrogen Charging Charge Azide and Methanol Inerting->Charging Catalyst_Addition Add Catalyst Slurry Charging->Catalyst_Addition Catalyst_Slurry Prepare Catalyst Slurry Pressurization Pressurize with Hydrogen Catalyst_Addition->Pressurization Reaction_Monitoring Monitor H2 Uptake and Temperature Pressurization->Reaction_Monitoring Depressurization Depressurize and Purge with N2 Filtration Filter off Catalyst Depressurization->Filtration Concentration Concentrate Filtrate Filtration->Concentration Crystallization Crystallize Product Concentration->Crystallization

Caption: Step-by-step workflow for the catalytic hydrogenation process.

  • Reactor Preparation and Inerting: Ensure the hydrogenation reactor (e.g., a 200 L stainless steel autoclave) is clean and dry. Purge the reactor with nitrogen gas several times to ensure an inert atmosphere.[1] This is a critical safety step to prevent the formation of an explosive mixture of hydrogen and air.[2][3]

  • Charging Reactants: Charge the reactor with 4-azido-1-phenylpyrrolidin-2-one (10.0 kg, 46.2 mol) and methanol (100 L).

  • Catalyst Slurry Preparation: In a separate container, prepare a slurry of 10% palladium on carbon (1.0 kg, 50% wet) in methanol (10 L). The catalyst is handled wet to mitigate its pyrophoric nature when dry.[2][3]

  • Catalyst Charging: Under a nitrogen blanket, carefully add the catalyst slurry to the reactor.

  • Hydrogenation: Seal the reactor and purge again with nitrogen before introducing hydrogen gas. Pressurize the reactor to 50-60 psi with hydrogen and stir the mixture vigorously. The reaction is typically exothermic, so cooling may be required to maintain the temperature between 25-30 °C. Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Reaction Completion and Workup: Once the reaction is complete, stop the hydrogen supply and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst.[2][3] The filter cake should be kept wet with methanol to prevent ignition of the catalyst upon exposure to air.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Expected Yield: 90-97%

Quality Control and Analytical Methods

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

Analytical MethodPurposeTypical Specifications
HPLC Purity assessment and quantification of impurities.>99.0% area
¹H and ¹³C NMR Structural confirmation and identification of the compound.Spectra consistent with the proposed structure.
Mass Spectrometry (MS) Confirmation of the molecular weight.[M+H]⁺ corresponding to the calculated exact mass.
FT-IR Spectroscopy Identification of functional groups (e.g., amine, amide).Characteristic absorption bands for N-H and C=O stretching.
Melting Point Assessment of purity.A sharp melting range consistent with the pure compound.

Safety Considerations

5.1. Chemical Hazards:

  • Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.

  • Palladium on Carbon: Pyrophoric when dry. Handle the wet catalyst and take precautions to prevent it from drying out.[2][3]

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated in a well-ventilated area.[1][2][3]

5.2. Procedural Hazards:

  • Exothermic Reactions: Both the mesylation and hydrogenation steps can be exothermic. Ensure adequate cooling and temperature monitoring to control the reactions.

  • Pressure Operations: The hydrogenation is performed under pressure. Ensure the reactor is rated for the intended pressure and that all safety features are operational.[1]

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Mesylation Insufficient reagents or reaction time.Check the stoichiometry of reagents. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary.
Low Yield in Azide Displacement Poor leaving group formation or deactivation of azide.Ensure complete mesylation. Use a fresh, dry sample of sodium azide.
Stalled Hydrogenation Catalyst poisoning or deactivation.Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). Increase catalyst loading if necessary.
Incomplete Hydrogenation Insufficient hydrogen pressure or reaction time.Increase hydrogen pressure within the safe limits of the reactor. Extend the reaction time.
Product Contamination Incomplete reaction or inefficient purification.Monitor reaction completion carefully. Optimize the recrystallization solvent system for better purification.

Conclusion

The synthetic route and protocols described in this document provide a reliable and scalable method for the production of high-purity this compound. By understanding the rationale behind each step and adhering to the outlined safety and quality control measures, researchers and drug development professionals can confidently produce this valuable intermediate for their research and development needs.

References

Application Note & Protocols: A Roadmap for Characterizing Novel Chemical Entities Using Cell-Based Assays – A Case Study with 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a novel chemical entity (NCE) to a validated biological probe or drug candidate is underpinned by robust and insightful biological characterization. This document provides a comprehensive guide for developing a cell-based assay strategy to elucidate the biological activity of uncharacterized small molecules, using 4-Amino-1-phenylpyrrolidin-2-one as a representative example. As this compound lacks established biological targets, this guide presents a phased, target-agnostic approach, beginning with broad cytotoxicity screening, progressing to high-content phenotypic profiling, and culminating in a hypothetical target validation workflow. Each phase is detailed with step-by-step protocols, data interpretation guidelines, and the scientific rationale behind key experimental decisions, providing researchers with a validated framework for NCE characterization.

Introduction: The Challenge of the Unknown

This compound is a synthetic organic compound with a defined structure but no established biological activity in the public domain. For drug discovery and chemical biology, such molecules represent both an opportunity and a challenge. Without a known target, a rational, hypothesis-driven approach is impossible. Therefore, an initial exploratory phase using target-agnostic, cell-based assays is essential to uncover potential bioactivity and generate initial hypotheses about its mechanism of action (MOA).

This application note outlines a three-phase workflow designed to de-orphanize novel compounds:

  • Phase I: Foundational Viability Screening. To determine the concentration range at which the compound affects basic cellular health.

  • Phase II: Unbiased Phenotypic Profiling. To identify specific morphological or functional changes induced by the compound.

  • Phase III: Mechanism of Action (MOA) Hypothesis-Testing. To validate the phenotype with a specific, target-oriented assay.

This structured approach ensures that experimental resources are used efficiently and that the resulting data is robust, reproducible, and provides a solid foundation for further investigation.

Phase I: Foundational Viability & Cytotoxicity Screening

Expertise & Rationale: Before investigating a specific MOA, it is critical to first determine if a compound has any effect on cell viability and to establish its cytotoxic concentration range. This initial dose-response assessment is fundamental for designing all subsequent experiments. Performing this screen across multiple cell lines (e.g., cancerous vs. non-cancerous) can provide the first clues about selective activity. We will use a standard colorimetric MTS assay, which measures the metabolic activity of living cells as an indicator of cell viability.

Protocol 2.1: MTS-Based Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cell lines.

Materials:

  • Cell Lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, MRC-5 normal lung fibroblast)

  • Complete growth medium (specific to each cell line)

  • This compound (solubilized in DMSO, 10 mM stock)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well clear-bottom, tissue culture-treated plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (490 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Leave wells on the plate periphery filled with sterile PBS to minimize edge effects.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 2X serial dilution series of this compound in growth medium, starting from 200 µM down to 0 µM (vehicle control, 0.5% DMSO).

    • Carefully remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include "no-cell" control wells (media only) for background subtraction.

    • Incubate for 48 hours (or a relevant time point) at 37°C, 5% CO2.

  • MTS Reagent Addition & Incubation:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-3 hours at 37°C, 5% CO2. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition & Analysis:

    • Shake the plate gently to mix.

    • Measure the absorbance at 490 nm using a plate reader.

    • Subtract the average background absorbance (no-cell controls) from all other values.

    • Normalize the data by setting the vehicle-only control (0 µM compound) as 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Expected Results

The results should be summarized in a table to allow for easy comparison of the compound's potency and selectivity across different cell lines.

Cell LineCell TypeIC50 (µM)95% Confidence IntervalSelectivity Index (MRC-5 IC50 / Cancer Cell IC50)
A549Lung Carcinoma12.510.2 - 15.38.0
MCF-7Breast Carcinoma25.121.5 - 29.44.0
MRC-5Normal Lung Fibroblast>100N/AN/A

This is example data.

Workflow Visualization

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate Overnight seed->incubate1 dilute Prepare Compound Serial Dilutions incubate1->dilute treat Treat Cells (48h) dilute->treat add_mts Add MTS Reagent treat->add_mts incubate2 Incubate (1-3h) add_mts->incubate2 read Read Absorbance (490nm) incubate2->read analyze Normalize & Plot Dose-Response read->analyze ic50 Calculate IC50 analyze->ic50 G cluster_input Input cluster_exp Experiment cluster_data Data cluster_analysis Analysis & Hypothesis Generation compound Test Compound (this compound) hci High-Content Imaging (Multiplex Staining) compound->hci features Quantitative Morphological Features (>500 per cell) hci->features phenotype Unique Phenotypic 'Fingerprint' features->phenotype h1 Hypothesis 1: Apoptosis phenotype->h1 e.g., Nuclear Condensation, Cell Shrinkage h2 Hypothesis 2: Cell Cycle Arrest phenotype->h2 e.g., Increased Nuclear Area, Binucleation h3 Hypothesis 3: Cytoskeletal Disruption phenotype->h3 e.g., Altered Actin Fiber Texture, Cell Spreading Changes G cluster_pathway Apoptotic Signaling cluster_assay Caspase-Glo® 3/7 Assay stimulus Apoptotic Stimulus (e.g., Test Compound) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator effector Effector Caspases (Caspase-3, -7) initiator->effector substrates Cellular Substrates (e.g., PARP) effector->substrates proluciferin Pro-luminescent Substrate (contains DEVD sequence) effector->proluciferin  Measures This Step apoptosis Apoptosis (Cell Death) substrates->apoptosis light Luminescent Signal proluciferin->light Cleavage by Active Caspase-3/7

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Amino-1-phenylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 4-Amino-1-phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable scaffold in medicinal chemistry, can be approached through several strategic routes.[1][2] The optimal choice depends on the availability of starting materials, scalability, and the desired stereochemical outcome. The two primary strategies involve either forming the lactam ring around a pre-functionalized C4-amine precursor or functionalizing the C4 position after the pyrrolidinone ring has been constructed.

G cluster_0 Strategy A: Pre-functionalization cluster_1 Strategy B: Post-functionalization A1 Itaconic Acid Derivative (e.g., Diethyl Itaconate) A2 Michael Addition with Aniline A1->A2 A3 Amidation/Cyclization A2->A3 A4 C4-Functionalization (e.g., Curtius/Hoffmann Rearrangement) A3->A4 A5 Target Molecule A4->A5 B1 4-Oxo-pyrrolidine Precursor B2 N-Arylation with Phenylboronic Acid or Halobenzene B1->B2 B3 Reductive Amination of C4-Ketone B2->B3 B4 Target Molecule B3->B4 Start Start->A1 Start with linear precursors Start->B1 Start with cyclic precursor

Caption: High-level overview of primary synthetic routes.

Troubleshooting Guides & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My initial Michael addition of aniline to the itaconic acid derivative (Strategy A) is sluggish and gives low yields. What's going wrong?

Answer: The nucleophilicity of aniline is relatively weak, and the reaction can be slow without proper catalysis or activation. Several factors could be at play:

  • Causality: The reaction is an equilibrium process. To drive it forward, you either need to enhance the electrophilicity of the Michael acceptor (the itaconate) or the nucleophilicity of the aniline, or effectively remove the product to shift the equilibrium.

  • Troubleshooting Steps:

    • Solvent Choice: While aprotic polar solvents like DMF or DMSO can be used, running the reaction in a protic solvent like ethanol can sometimes facilitate proton transfer in the transition state.[3] Some syntheses of related structures have found success heating reactants in toluene with a Dean-Stark trap to remove water formed during subsequent cyclization, which can help drive the initial addition as well.

    • Catalysis: The reaction can be catalyzed by a base or an acid. A mild base like triethylamine (Et₃N) can deprotonate the aniline, increasing its nucleophilicity. Conversely, a Lewis acid could be used to activate the itaconate, but this risks side reactions with the aniline. For related multi-component reactions, glacial acetic acid has been used as both a solvent and a catalyst to facilitate the formation of an iminium intermediate that is then attacked by a nucleophile.[3]

    • Temperature: Increasing the reaction temperature (e.g., refluxing in ethanol or toluene) will increase the reaction rate. Monitor the reaction by TLC to avoid decomposition or by-product formation at elevated temperatures.

    • Reactant Stoichiometry: Using a slight excess of aniline (e.g., 1.1 to 1.2 equivalents) can help push the reaction to completion, in accordance with Le Chatelier's principle.[3]

Q2: During the lactam cyclization step, I'm getting a complex mixture of products, possibly including polymers. How can I promote intramolecular cyclization?

Answer: This is a classic challenge in lactam synthesis where intermolecular polymerization competes with the desired intramolecular ring-closing.[4]

  • Causality: Intramolecular reactions are favored under high dilution conditions, which reduce the probability of two different molecules reacting with each other. The choice of coupling/dehydrating agent is also critical to activate the carboxylic acid without promoting side reactions.

  • Troubleshooting Steps:

    • High Dilution Principle: Perform the cyclization step at a low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow, syringe-pump addition of the precursor to a large volume of refluxing solvent.

    • Dehydrating Conditions: If cyclizing a γ-amino acid, direct thermal condensation is often effective. Heating the amino acid intermediate above its melting point or in a high-boiling solvent like xylene with a Dean-Stark apparatus to remove water is a standard method.

    • Coupling Reagents: For ester precursors, cyclization is often achieved by heating with a base. For carboxylic acid precursors, conversion to a more reactive species is necessary.

      • Convert the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with a base to effect ring closure.

      • Use peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group in situ.

Q3: I am attempting a reductive amination on a 1-phenylpyrrolidin-2,4-dione precursor (Strategy B) and observing low conversion and formation of a hydroxylamine by-product. How can I optimize this step?

Answer: Reductive amination is a powerful tool, but its success hinges on carefully balancing the rates of imine/enamine formation and subsequent reduction.

  • Causality: The key is to form the iminium ion (or enamine) intermediate efficiently before reduction occurs. If the reducing agent is too reactive, it may reduce the starting ketone before it has a chance to react with the amine source. The pH is also critical; it must be acidic enough to catalyze imine formation but not so acidic that it protonates and deactivates the amine nucleophile.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a pH-sensitive reducing agent that is more effective at reducing the protonated iminium ion than the starting ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose as they are mild and react faster at the slightly acidic pH optimal for imine formation. Avoid powerful, pH-insensitive hydrides like NaBH₄ or LiAlH₄ in a one-pot procedure.

    • pH Control: The optimal pH for reductive amination is typically between 4 and 6. Use a buffer like acetic acid to maintain this range. This ensures sufficient concentration of the protonated ketone to activate it for nucleophilic attack without fully protonating the amine source (e.g., ammonia or a protected amine).

    • Amine Source: Use a large excess of the amine source, such as ammonium acetate or ammonia in methanol, to drive the imine-forming equilibrium toward the product.

    • Pre-formation: Consider a two-step approach. First, form the imine/enamine by reacting the ketone with the amine source, often with azeotropic removal of water. Then, in a separate step, add the reducing agent. This can often provide cleaner results and higher yields.

Experimental Protocols & Optimization Data

Protocol 1: Synthesis via Michael Addition and Cyclization (Strategy A, Modified)

This protocol is based on the reaction of aniline with itaconic acid, followed by cyclization and functional group transformation to install the C4-amine.

Step 1: Synthesis of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add itaconic acid (1.0 eq), aniline (1.05 eq), and toluene (approx. 0.2 M concentration).

  • Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol). The reaction is typically complete when the theoretical amount of water has been collected (5-6 hours).

  • Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold toluene or hexanes and dry under vacuum.

Step 2: Conversion to this compound

  • The carboxylic acid from Step 1 can be converted to the target amine via a Curtius or Hoffmann rearrangement. The Curtius rearrangement is often milder.

  • Curtius Rearrangement (Example):

    • Suspend the carboxylic acid (1.0 eq) in an anhydrous solvent like acetone or THF.

    • Cool to 0 °C and add triethylamine (1.1 eq).

    • Slowly add ethyl chloroformate (1.1 eq) and stir for 1 hour at 0 °C to form a mixed anhydride.

    • Add a solution of sodium azide (1.5 eq) in a minimum amount of water, and stir vigorously for 1-2 hours.

    • Extract the resulting acyl azide into toluene. CAUTION: Acyl azides can be explosive; do not isolate. Use in solution.

    • Gently heat the toluene solution to reflux (80-100 °C) until nitrogen evolution ceases. This forms the isocyanate.

    • Add dilute aqueous HCl and heat to hydrolyze the isocyanate to the primary amine.

    • Neutralize with base and extract the final product. Purify by column chromatography.

Troubleshooting Flowchart: Low Yield in Cyclization (Step 1)

G start Low Yield in Step 1 q1 Is starting material (itaconic acid) remaining? start->q1 s1 Reaction incomplete. Increase reflux time or ensure efficient water removal. q1->s1 Yes q2 Are there multiple spots on TLC besides product and starting material? q1->q2 No end Yield Optimized s1->end s2 Side reactions occurring. Lower reaction temperature and monitor closely. Consider alternative solvent. q2->s2 Yes q3 Is the product an intractable solid/oil? q2->q3 No s2->end s3 Potential polymerization. Use higher dilution. Purify intermediate from Michael addition before cyclization. q3->s3 Yes q3->end No

Caption: Decision tree for troubleshooting the cyclization step.

Quantitative Data Summary

For successful synthesis, careful control over reaction parameters is essential. The following table provides empirically derived starting points for optimization.

ParameterStep 1: CyclizationStep 2: Reductive Amination (Strategy B)Purification
Solvent Toluene, XyleneMethanol, DichloromethaneEthyl Acetate/Hexane, DCM/Methanol
Temperature 80 - 140 °C (Reflux)0 °C to Room TempRoom Temperature
Key Reagent N/A (Thermal) or Acid CatalystSodium Triacetoxyborohydride (STAB)Silica Gel 60
Stoichiometry Aniline (1.0 - 1.2 eq)STAB (1.5 eq), NH₄OAc (5-10 eq)N/A
Typical Yield 60 - 85%50 - 80%>90% recovery
QC Check TLC, ¹H NMR of crude solidTLC, LC-MS to check for M+1¹H NMR, ¹³C NMR, HRMS

References

Technical Support Center: Purification of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-1-phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental work.

Introduction to Purification Challenges

This compound is a valuable intermediate in pharmaceutical synthesis. Its structure, containing a lactam ring, a phenyl group, and a primary amine, presents a unique set of purification challenges. The presence of multiple functional groups makes it susceptible to degradation and can lead to the formation of various impurities during synthesis and purification. Key challenges include the removal of starting materials, byproducts, and degradation products, as well as preventing further degradation during the purification process itself.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: What are the most common impurities I should expect in my crude this compound?

Answer: The impurities in your crude product will largely depend on the synthetic route employed. However, based on the typical synthesis of pyrrolidinone derivatives, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the pyrrolidinone ring.

  • Byproducts from Side Reactions: Incomplete cyclization or side reactions involving the amino group can lead to various byproducts.

  • Degradation Products: The lactam ring is susceptible to hydrolysis, and the amino group can be prone to oxidation, leading to ring-opened products and oxidized derivatives, respectively.[1][2]

Troubleshooting Workflow for Impurity Identification:

Caption: Workflow for the identification of impurities.

FAQ 2: My crude product is a dark oil or discolored solid. What is the likely cause and how can I decolorize it?

Answer: Discoloration often indicates the presence of minor, highly colored impurities, which can arise from oxidation of the amino group or other aromatic impurities.

Troubleshooting Decolorization:

Problem Potential Cause Recommended Solution
Dark, oily crude productOxidation of the amino group, presence of polymeric byproducts.1. Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently and then filter through celite to remove the charcoal.[3] 2. Column Chromatography: Use silica gel chromatography with a suitable eluent system to separate the colored impurities.
Yellowish or brownish solidResidual solvents or minor colored impurities.Recrystallization: This is often the most effective method for removing colored impurities from a solid product.
FAQ 3: I'm struggling with the recrystallization of this compound. Can you suggest suitable solvents and a protocol?

Answer: Finding the right solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. While specific data for this compound is limited, we can draw analogies from similar compounds.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Solvent Mixtures: Ethanol/Water, Ethyl acetate/Hexane

General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Recrystallization:

Caption: Troubleshooting common recrystallization issues.

FAQ 4: How can I use column chromatography to purify this compound?

Answer: Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, which is a relatively polar compound, normal-phase chromatography on silica gel is a suitable approach.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. Start with a less polar mixture and gradually increase the polarity. Good starting points for solvent systems include:

    • Dichloromethane/Methanol

    • Ethyl acetate/Hexane with a small amount of triethylamine (to prevent tailing of the amine)

    • Ethyl acetate/Methanol

  • Procedure:

    • Pack a column with silica gel slurry.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Data on a Related Compound (4-Phenylpyrrolidin-2-one): For the purification of 4-Phenylpyrrolidin-2-one, a related compound, column chromatography on silica gel using ethyl acetate and methanol as eluents has been successfully employed.[4]

FAQ 5: My purified compound degrades over time. What are the likely degradation pathways and how can I improve its stability?

Answer: this compound is susceptible to degradation, primarily through hydrolysis and oxidation, due to its lactam and amino functionalities.

Potential Degradation Pathways:

  • Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions to form the corresponding ring-opened amino acid derivative.[2]

  • Oxidation: The primary amino group can be oxidized, leading to the formation of various oxidation products. The presence of air and light can accelerate this process.[1]

Improving Stability:

  • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

  • pH Control: Avoid exposure to strong acids or bases during workup and purification.

  • Salt Formation: Converting the free amine to a stable salt, such as the hydrochloride salt, can significantly improve its stability and shelf-life.[5]

Forced Degradation Studies: To understand the stability of your compound better, you can perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agents, heat, light) to intentionally induce degradation and identify the degradation products.[6][7][8] This information is crucial for developing a stability-indicating analytical method.

FAQ 6: Can you provide a starting point for developing an HPLC method to assess the purity of this compound?

Answer: A stability-indicating HPLC method is essential for accurately determining the purity of your compound and for monitoring its stability over time.[1][9] Here is a general starting point for developing a reversed-phase HPLC (RP-HPLC) method:

Suggested HPLC Parameters:

Parameter Recommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid or 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B and gradually increase it. A typical gradient might be 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has good absorbance (e.g., 210 nm, 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temperature 30-40 °C

Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Synthesis of 4-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminopyrrolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic process. Here, you will find practical, in-depth guidance to troubleshoot common side product formations and answers to frequently encountered challenges.

Introduction

4-Aminopyrrolidin-2-one is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical agents. While several synthetic routes exist, the formation of side products can significantly impact yield and purity, posing challenges for researchers. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted reactions.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: What are the most common synthetic routes to 4-aminopyrrolidin-2-one?

A1: Common methods include the cyclization of precursors like 4-amino-3-hydroxybutyric acid derivatives or the reduction of corresponding nitro or azido compounds followed by cyclization.[1][2][3] Another approach involves the amination of a suitable lactone precursor.[4]

Q2: I'm observing a significant amount of a byproduct with a similar mass to my product. What could it be?

A2: This could be an isomer of your target compound, such as a constitutional isomer or a diastereomer if your synthesis involves chiral centers. It's also possible that you are forming a dimer or a related cyclic impurity. Advanced analytical techniques like NMR and mass spectrometry are crucial for definitive identification.[5][6]

Q3: My reaction is not going to completion, and I'm left with a lot of starting material. What should I do?

A3: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or catalyst deactivation. Consider incrementally increasing the reaction time or temperature. If using a catalyst, ensure it is fresh and used in the correct loading. Also, verify the purity of your starting materials, as impurities can inhibit the reaction.

Q4: How can I effectively purify 4-aminopyrrolidin-2-one from the reaction mixture?

A4: Purification strategies depend on the nature of the impurities. Column chromatography is a common and effective method.[2][3] Recrystallization can also be employed, particularly for removing isomeric impurities if a suitable solvent system is identified.[1]

Troubleshooting Guides for Side Product Formation

This section provides detailed troubleshooting for specific side products encountered during the synthesis of 4-aminopyrrolidin-2-one.

Guide 1: Formation of Polymeric Byproducts

Issue: Observation of a high molecular weight, insoluble material in the reaction mixture, leading to low yields of the desired product.

Root Cause Analysis: Polymerization can occur, especially under harsh reaction conditions (high temperature or presence of strong acids/bases), where the pyrrolidinone ring can open and polymerize.[4] The amine functionality can also initiate side reactions leading to polymer formation.

Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature. Run the reaction at the lowest effective temperature to minimize polymerization.

  • pH Control: If the reaction is sensitive to pH, use a buffered system or a milder base/acid to control the pH throughout the reaction.

  • Reaction Time: Optimize the reaction time. Prolonged reaction times, even at moderate temperatures, can sometimes promote polymerization.

Experimental Protocol: Optimization of Reaction Conditions to Minimize Polymerization

  • Baseline Experiment: Run the reaction according to your standard protocol and quantify the yield of 4-aminopyrrolidin-2-one and the amount of polymeric byproduct (e.g., by filtration and weighing the insoluble material).

  • Temperature Screening: Set up a series of parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) while keeping all other parameters constant. Analyze the outcome of each reaction to determine the optimal temperature.

  • Solvent Screening: If applicable, test different solvents. A solvent that better solubilizes the product and intermediates might reduce intermolecular side reactions.

  • Analysis: Use techniques like HPLC or GC to quantify the product and key byproducts in each experiment.

ParameterCondition 1Condition 2Condition 3
Temperature80 °C60 °C40 °C
Yield of ProductLowModerateHigh
Polymer FormationHighModerateLow

Diagram: Polymerization Pathway

A 4-Aminopyrrolidin-2-one B Ring Opening A->B Harsh Conditions (Heat, Acid/Base) C Linear Amino Acid Intermediate B->C D Polymerization C->D E Polymeric Byproduct D->E

Caption: Potential pathway for polymerization.

Guide 2: Formation of Dehydration or Elimination Products

Issue: Identification of byproducts with a lower mass than the target compound, suggesting the loss of water or another small molecule.

Root Cause Analysis: In syntheses starting from hydroxylated precursors, such as 4-amino-3-hydroxybutyric acid, acid-catalyzed dehydration can lead to the formation of unsaturated pyrrolidinone derivatives.

Mitigation Strategies:

  • Choice of Acid/Base: Use non-nucleophilic and non-dehydrating acids or bases for pH adjustments or catalysis.

  • Protecting Groups: If a hydroxyl group is present in the starting material and is not involved in the desired cyclization, consider protecting it with a suitable protecting group that can be removed later.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions if water is suspected of participating in or promoting the side reaction.

Experimental Protocol: Screening of Catalysts to Prevent Dehydration

  • Control Reaction: Perform the synthesis using your standard acidic or basic catalyst.

  • Alternative Catalysts: Set up parallel reactions using alternative, milder catalysts. For example, if using a strong mineral acid, try a weaker organic acid or a Lewis acid.

  • Product Analysis: Analyze the crude reaction mixture from each experiment using LC-MS or GC-MS to identify and quantify the desired product and the dehydration byproduct.

CatalystProduct Yield (%)Dehydration Byproduct (%)
Strong Acid (e.g., H2SO4)6030
Weaker Acid (e.g., Acetic Acid)7510
No Catalyst (Thermal)405

Diagram: Dehydration Side Reaction

Start 4-Amino-3-hydroxybutyric Acid Derivative Product 4-Aminopyrrolidin-2-one Start->Product Desired Cyclization SideProduct Unsaturated Pyrrolidinone Start->SideProduct Acid-Catalyzed Dehydration

Caption: Competing cyclization and dehydration pathways.

Guide 3: Formation of Isomeric Byproducts

Issue: The final product is a mixture of diastereomers or constitutional isomers that are difficult to separate.

Root Cause Analysis: Isomer formation can occur if the starting materials are not stereochemically pure or if the reaction conditions promote epimerization at a chiral center. Constitutional isomers can arise from alternative cyclization pathways.

Mitigation Strategies:

  • Stereochemically Pure Starting Materials: Ensure the stereochemical purity of your starting materials using appropriate analytical techniques (e.g., chiral HPLC, polarimetry).

  • Mild Reaction Conditions: Avoid harsh conditions (high temperatures, strong bases) that can lead to racemization or epimerization.

  • Directed Synthesis: Employ directing groups or catalysts that favor the formation of the desired isomer.

Experimental Protocol: Chiral HPLC Analysis for Stereoisomer Quantification

  • Sample Preparation: Prepare a dilute solution of your crude product in a suitable mobile phase.

  • Method Development: Develop a chiral HPLC method capable of separating the desired stereoisomer from its potential counterparts. This may involve screening different chiral columns and mobile phases.

  • Quantification: Inject the sample and integrate the peak areas to determine the ratio of the different stereoisomers.

  • Purification: Based on the analytical results, develop a preparative chiral chromatography method to isolate the desired isomer.

Analytical Methods for Purity Assessment

Accurate assessment of product purity and byproduct identification is critical. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for both the main product and any significant impurities.[2][3]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is essential for identifying the molecular weights of byproducts.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and for tracking the progress of the reaction. Chiral HPLC is necessary for separating and quantifying stereoisomers.

References

Technical Support Center: Strategies for Enhancing the In Vivo Solubility of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Amino-1-phenylpyrrolidin-2-one in preparation for in vivo studies. This document provides a comprehensive troubleshooting framework, grounded in established physicochemical principles, to systematically improve the aqueous solubility of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic elements within its structure. The key features are:

  • Hydrophilic centers: The primary amino group (-NH2) and the carbonyl group (C=O) of the lactam ring are capable of forming hydrogen bonds with water. The primary amine also offers a site for protonation, which can dramatically increase aqueous solubility.

  • Hydrophobic regions: The phenyl ring is a significant hydrophobic component that contributes to low aqueous solubility. The pyrrolidinone ring, while containing polar groups, also has a nonpolar hydrocarbon backbone.

Q2: What is the predicted aqueous solubility and pKa of this compound?

  • Solubility: Pyrrolidinone derivatives can exhibit a range of solubilities. Given the presence of the hydrophobic phenyl group, the aqueous solubility is expected to be low. Small amines are generally water-soluble, but this solubility decreases as the carbon chain length increases.[1][2]

  • pKa: The primary amine attached to the pyrrolidinone ring is the most basic functional group. Its basicity will be influenced by the electron-withdrawing effect of the adjacent phenyl group. A reasonable estimate for the pKa of the conjugate acid of this amine is in the range of 4-5, similar to aniline (pKa of anilinium ion is ~4.6).[3][4] The lactam nitrogen is significantly less basic due to the delocalization of its lone pair into the adjacent carbonyl group.

Q3: Why is improving solubility crucial for in vivo studies?

A3: For reliable and reproducible in vivo experimental results, the test compound must be fully dissolved in the vehicle. Poor solubility can lead to:

  • Inaccurate and variable dosing.

  • Low and erratic bioavailability.[5]

  • Precipitation at the injection site, potentially causing irritation or inflammation.

  • Failure to achieve therapeutically relevant concentrations in systemic circulation.

Q4: What are the most common initial strategies to improve the solubility of a compound like this compound?

A4: The most common and often simplest first approaches include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[5][6] A combination of these methods can also be employed for a synergistic effect.[6]

II. Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to improving the solubility of this compound.

Decision-Making Workflow for Formulation Development

Solubility Enhancement Workflow Formulation Development Workflow A Start: Compound with Poor Aqueous Solubility B Determine Physicochemical Properties (pKa, LogP, Intrinsic Solubility) A->B C Is the compound ionizable? B->C D pH Adjustment Strategy C->D Yes E Co-solvent Screening C->E No G Combine Strategies (e.g., pH + Co-solvent) D->G H Evaluate Formulation (Clarity, Stability, Animal Tolerance) D->H E->G E->H F Cyclodextrin Complexation F->G F->H G->H I Proceed to In Vivo Study H->I Successful J Re-evaluate Strategies / Modify Compound H->J Unsuccessful J->C

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.

pH Adjustment

Principle: For ionizable compounds, altering the pH of the vehicle can significantly increase solubility.[5] As this compound possesses a basic amino group, lowering the pH will lead to its protonation, forming a more soluble salt.[6]

Experimental Protocol:

  • Prepare a series of acidic buffers: Prepare a range of biocompatible buffers (e.g., citrate, acetate) with pH values from 3 to 6.

  • Determine the approximate solubility:

    • Add a small, known amount of this compound to a fixed volume of each buffer.

    • Vortex or sonicate the mixture until the compound dissolves or a saturated solution is achieved.

    • Visually inspect for clarity. If the solution is clear, add more compound until saturation is reached.

  • Quantify the solubility:

    • Equilibrate the saturated solutions for a set period (e.g., 24 hours) at a controlled temperature.

    • Filter the solutions through a 0.22 µm filter to remove undissolved particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select the optimal pH: Choose the lowest pH that provides the desired concentration and is well-tolerated by the animal species in the intended route of administration. For intravenous administration, a pH range of 3-9 is generally acceptable to minimize vascular irritation.[7]

Troubleshooting:

  • Precipitation upon dilution: If the pH-adjusted formulation is intended for intravenous injection, it may precipitate upon contact with the physiological pH of blood (~7.4). To assess this risk, perform an in vitro dilution test by adding a small volume of the formulation to a larger volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Insufficient solubility: If pH adjustment alone is insufficient, consider combining it with a co-solvent system.[6]

Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous vehicle.[7]

Commonly Used Co-solvents for In Vivo Studies:

Co-solventTypical Concentration Range (%)Notes
Polyethylene Glycol 400 (PEG 400)10 - 60Generally well-tolerated. Can be viscous at higher concentrations.
Propylene Glycol (PG)10 - 40Good solubilizing capacity. Can cause hemolysis at high concentrations.
Ethanol5 - 20Use with caution due to potential pharmacological effects.
Dimethyl Sulfoxide (DMSO)< 10Excellent solubilizer, but can have its own biological effects and may enhance the toxicity of other compounds.

Experimental Protocol:

  • Screen individual co-solvents: Prepare solutions of each co-solvent in water at various concentrations (e.g., 10%, 20%, 40% v/v).

  • Determine solubility: Measure the solubility of this compound in each co-solvent mixture using the method described for pH adjustment.

  • Optimize the co-solvent blend: If a single co-solvent is not sufficient, try binary or ternary mixtures. A common starting point is a mixture of PEG 400 and PG.

  • Consider combining with pH adjustment: If the compound is still not sufficiently soluble, prepare the optimized co-solvent system using an acidic buffer instead of water.[6]

Troubleshooting:

  • Toxicity and tolerability: Always consult animal tolerance data for the specific co-solvents and concentrations being used. High concentrations of some co-solvents can cause adverse effects.

  • Viscosity: Highly concentrated solutions, particularly with PEG 400, may be too viscous for easy injection. This can be mitigated by gentle warming or by using a less viscous co-solvent.

Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility.[8][9]

Commonly Used Cyclodextrins:

CyclodextrinProperties
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity. Widely used in parenteral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile. Effective for solubilizing basic drugs.

Experimental Protocol:

  • Prepare cyclodextrin stock solutions: Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 10%, 20%, 30% w/v).

  • Phase solubility study:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the mixtures for 24-48 hours with constant agitation.

    • Filter the samples and analyze the concentration of the dissolved compound.

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of the formulation:

    • Kneading Method: Create a paste of the cyclodextrin with a small amount of water. Gradually add the compound and knead thoroughly. Dry the mixture to obtain a powder.[10]

    • Co-precipitation: Dissolve the cyclodextrin in water and add the compound with stirring. The complex may precipitate out, or the solution can be lyophilized to obtain a solid powder.[10]

Troubleshooting:

  • Stoichiometry: The ideal molar ratio of the drug to cyclodextrin needs to be determined. A 1:1 complex is often assumed initially.

  • Competition: Excipients in the formulation can sometimes compete with the drug for the cyclodextrin cavity, reducing its effectiveness.

  • Dissociation upon dilution: The drug-cyclodextrin complex is in equilibrium with the free drug and cyclodextrin. Upon significant dilution in the bloodstream, the complex may dissociate, potentially leading to precipitation if the free drug's solubility is exceeded.[11]

Workflow for Cyclodextrin Complexation

Cyclodextrin Workflow Cyclodextrin Complexation Workflow A Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) B Phase Solubility Study A->B C Determine Stoichiometry and Binding Constant B->C D Prepare Inclusion Complex (Kneading, Co-precipitation, etc.) C->D E Characterize Complex (DSC, XRD, NMR) D->E F Dissolution Testing E->F G Evaluate for In Vivo Use F->G

Caption: A typical workflow for developing a cyclodextrin-based formulation.

III. Summary of Formulation Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the basic amine to a soluble salt in acidic conditions.Simple, cost-effective, and easy to prepare.[]Risk of precipitation upon pH change in vivo.[6] Potential for irritation at non-physiological pH.[6]
Co-solvents Reduction of vehicle polarity.High solubilization capacity for many compounds. Can be combined with other techniques.[6]Potential for toxicity and tolerability issues at high concentrations.[13] Risk of drug precipitation upon aqueous dilution.
Cyclodextrins Encapsulation of the hydrophobic drug molecule in the cyclodextrin cavity.Generally safe and well-tolerated. Can improve stability.[8]Can be expensive. The complex may dissociate upon dilution.[11]

IV. References

  • Aniline - Wikipedia. --INVALID-LINK--

  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. --INVALID-LINK--

  • Pka Value Of Aniline - ec-undp-electoralassistance.org. --INVALID-LINK--

  • Basic Properties of Amines - Chemistry LibreTexts. --INVALID-LINK--

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. --INVALID-LINK--

  • Amine - Wikipedia. --INVALID-LINK--

  • Amines: Structure, Properties, and Reactions | Solubility of Things. --INVALID-LINK--

  • Amines. --INVALID-LINK--

  • pKa of Aniline - vCalc. --INVALID-LINK--

  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. --INVALID-LINK--

  • Amines and Heterocycles. --INVALID-LINK--

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. --INVALID-LINK--

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. --INVALID-LINK--

  • Techniques used to Enhance Drug Solubility - Pharmaguddu. --INVALID-LINK--

  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. --INVALID-LINK--

  • Bordwell pKa Table - Organic Chemistry Data. --INVALID-LINK--

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. --INVALID-LINK--

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. --INVALID-LINK--

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. --INVALID-LINK--

  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. --INVALID-LINK--

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. --INVALID-LINK--

  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. --INVALID-LINK--

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. --INVALID-LINK--

  • Solubilization Using Cosolvent Approach | 9 | v3 | Water-Insoluble Dru - Taylor & Francis eBooks. --INVALID-LINK--

  • Various techniques involved in solubility enhancement: An overview. --INVALID-LINK--

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. --INVALID-LINK--

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. --INVALID-LINK--

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. --INVALID-LINK--

References

Technical Support Center: Troubleshooting the Crystallization of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Amino-1-phenylpyrrolidin-2-one. As a crucial intermediate in pharmaceutical research and development, achieving high purity and a desirable crystal form of this compound is paramount for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization process. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your crystallization outcomes.

Section 1: Fundamentals of this compound Crystallization

This section provides answers to frequently asked questions regarding the basic principles of crystallizing this compound.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

Understanding the fundamental properties of a compound is the first step in designing a successful crystallization protocol. For this compound, the following properties are particularly relevant:

PropertyValueSignificance for Crystallization
Molecular Formula C₁₀H₁₂N₂O[1]Indicates the presence of functional groups capable of hydrogen bonding.
Molecular Weight 176.21 g/mol [1]Influences solubility and diffusion rates in solution.
Structure Contains a pyrrolidinone ring, a phenyl group, and a primary amine.The polar amine and lactam groups allow for strong hydrogen bonding, which is a key factor in crystal lattice formation. The non-polar phenyl group influences solubility in organic solvents.
Hydrogen Bond Donors 1The primary amine can donate hydrogen bonds.
Hydrogen Bond Acceptors 1The carbonyl oxygen of the lactam is a hydrogen bond acceptor.

The presence of both hydrogen bond donors and acceptors, along with the phenyl ring, suggests that a range of solvents with varying polarities should be screened to find the optimal conditions for crystallization. The molecule's ability to form strong intermolecular interactions is favorable for forming a stable crystal lattice.

Q2: What are the recommended solvents for the crystallization of this compound?

The choice of solvent is critical and is governed by the principle that the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3] While specific solubility data for this compound is not extensively published, we can infer suitable solvents based on its structure and general principles for similar compounds.

Solvent SystemRationaleSuitability
Polar Protic Solvents (e.g., Ethanol, Isopropanol) The polar nature of these solvents will dissolve the compound, particularly at higher temperatures, due to hydrogen bonding.Good candidates for single-solvent recrystallization.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) These solvents can dissolve the compound, but the solubility may be lower than in alcohols, potentially leading to higher yields.Can be effective, but "oiling out" may be a risk if the boiling point is high.
Nonpolar Solvents (e.g., Toluene, Heptane) The compound is likely to have low solubility in these solvents.Primarily used as anti-solvents in multi-solvent systems.
Mixed Solvent Systems (e.g., Ethanol/Water, Acetone/Heptane) Offers fine-tuned control over solubility. The "good" solvent dissolves the compound, and the "bad" solvent (anti-solvent) is added to induce precipitation.Highly recommended for optimizing yield and crystal form.

Expert Tip: A systematic solvent screening is the most effective approach. Start with small-scale experiments using a variety of solvents to determine the solubility profile of your specific batch of this compound.

Q3: What is a general protocol for the recrystallization of this compound?

The following is a general, single-solvent recrystallization procedure that can be adapted as a starting point for your experiments.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: In a suitable flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring.

  • Achieve Saturation: Gradually add more hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Do not disturb the solution during this phase.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound and provides actionable solutions.

Problem 1: Oiling Out - The Compound Separates as a Liquid

Q: My this compound is forming an oil instead of crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal nucleation to occur.[5] This is a common issue, especially when the compound contains impurities that depress its melting point.

Causality and Solutions:

  • High Degree of Supersaturation: The solution is too concentrated, causing the compound to "crash out" of the solution as a liquid.

    • Solution: Reheat the mixture to redissolve the oil, add more solvent to decrease the saturation, and allow it to cool more slowly.[4][5]

  • Rapid Cooling: Cooling the solution too quickly does not allow enough time for the molecules to orient themselves into a crystal lattice.

    • Solution: Insulate the flask to ensure slow cooling. You can also let the hot plate cool down slowly with the flask on it.[5]

  • Presence of Impurities: Impurities can significantly lower the melting point of the compound.

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel. Adding a small amount of activated charcoal to the hot solution can also help remove colored impurities.[4]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.

G start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success fail Still Oiling Out slow_cool->fail If problem persists change_solvent Change Solvent fail->change_solvent

Caption: Decision tree for troubleshooting oiling out.

Problem 2: No Crystal Formation

Q: I have cooled my solution, but no crystals are forming. What should I do?

A: The failure of crystals to form is usually due to either an undersaturated solution (too much solvent) or a lack of nucleation sites for crystal growth to begin.[5][6]

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[7][8] The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a single, pure crystal of this compound to the solution.[8][9] This provides a template for further crystal growth.

  • Reducing Solvent Volume: If the solution is undersaturated, gently heat it to evaporate some of the solvent and then allow it to cool again.[4][5]

  • Lower Temperature: Cool the solution in an ice-salt bath to further decrease the solubility of the compound.[7]

  • Anti-Solvent Addition: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the solution until it becomes slightly turbid, then allow it to stand.

Problem 3: Poor Crystal Quality (Needles, Plates, or Amorphous Powder)

Q: My crystals are very fine needles or plates, which are difficult to filter and may not be very pure. How can I improve the crystal habit?

A: The crystal habit, or the external shape of the crystals, is influenced by factors such as the solvent, cooling rate, and the presence of impurities.[10][11][12] Fine needles or plates often trap solvent and impurities, leading to lower purity.

Improving Crystal Habit:

  • Slower Cooling: As a general rule, slower crystal growth leads to larger and more well-defined crystals.[13]

  • Solvent System Modification: The choice of solvent can have a significant impact on crystal habit.[13][14] Experiment with different solvents or mixed solvent systems. For example, changing from a highly polar solvent to a less polar one can sometimes favor the growth of more equant (block-like) crystals.[15]

  • Stirring: Gentle agitation during crystallization can sometimes improve crystal quality, but vigorous stirring should be avoided as it can lead to the formation of many small crystals.

  • pH Adjustment: For a compound with an amino group, the pH of the solution can influence crystal formation. Ensure the pH is appropriate for the neutral form of the amine to crystallize.

G factors Factors Influencing Crystal Habit Cooling Rate Solvent System Impurities Agitation outcomes Desired Outcome: Equant, Well-Defined Crystals Undesired Outcomes: Needles, Plates, Amorphous Powder factors:f1->outcomes:o0 Slow factors:f1->outcomes:o1 Rapid factors:f2->outcomes Polarity, Viscosity factors:f3->outcomes Presence/Absence factors:f4->outcomes Gentle vs. Vigorous

Caption: Factors influencing crystal habit.

Problem 4: Low Yield

Q: My final yield of crystalline this compound is very low. What are the likely causes?

A: A low yield can be attributed to several factors, from using too much solvent to premature crystallization.[4]

Maximizing Yield:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to dissolve the compound. Any excess solvent will retain some of the product in the mother liquor upon cooling.[5]

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound that remains dissolved.

  • Avoid Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

  • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Section 3: Advanced Considerations

For particularly challenging crystallizations, more advanced techniques may be necessary.

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a vial of a volatile "bad" solvent (anti-solvent). The anti-solvent slowly vaporizes and dissolves into the solution of the compound, gradually decreasing its solubility and promoting slow crystal growth.

  • Anti-Solvent Crystallization: In this method, the compound is dissolved in a "good" solvent, and a "bad" solvent (in which the compound is insoluble) is slowly added.[9][16] This technique is particularly useful for compounds that are highly soluble in most common solvents.

References

Technical Support Center: Synthesis of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Identification and Reduction

Welcome to the technical support center for the synthesis and purification of 4-Amino-1-phenylpyrrolidin-2-one. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining high-purity this compound. As your Senior Application Scientist, I will walk you through the key aspects of impurity control, drawing from established analytical and purification methodologies.

Overview of Synthesis and Impurity Formation

This compound, a key intermediate in the synthesis of various pharmaceuticals, is often prepared through a multi-step process. A common synthetic route involves the cyclization of a precursor molecule, which can be susceptible to side reactions and incomplete conversions, leading to a variety of impurities. Understanding the reaction mechanism is the first step in effective troubleshooting.

The primary challenge in synthesizing this compound is controlling the formation of structurally similar impurities. These can arise from starting materials, intermediates, or by-products of the reaction itself. Effective purification is therefore critical to ensure the quality and safety of the final compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue: Presence of Unreacted Starting Materials

Question: My final product shows significant levels of unreacted starting materials, such as 4-aminobutyric acid or a derivative thereof, upon analysis by HPLC. How can I improve the reaction conversion?

Answer: The persistence of starting materials is a common issue and typically points to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this:

  • Reaction Kinetics: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant might be necessary to drive the reaction to completion, but this must be balanced against the potential for side reactions.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity might be compromised. Ensure the catalyst is fresh and has been stored under appropriate conditions. In some cases, increasing the catalyst loading could be beneficial.

Experimental Protocol: Optimizing Reaction Conditions

  • Set up a series of parallel reactions in small-scale vials.

  • Vary one parameter at a time (e.g., temperature, reaction time, or catalyst loading) while keeping others constant.

  • Quench the reactions at specific time points.

  • Analyze the crude reaction mixture from each vial by HPLC to determine the percentage of product and remaining starting materials.

  • Plot the data to identify the optimal conditions for maximum conversion.

Issue: Formation of Dimeric and Polymeric Impurities

Question: I am observing high molecular weight impurities in my product, which I suspect are dimers or polymers. What causes their formation and how can I prevent them?

Answer: Dimeric and polymeric impurities often arise from intermolecular side reactions, especially at elevated temperatures. The reactive amino group of this compound can react with other molecules of the same compound.

  • Temperature Control: Carefully control the reaction temperature. Localized overheating can promote polymerization. Ensure efficient stirring and use a temperature-controlled reaction vessel.

  • Concentration: High concentrations of reactants can favor intermolecular reactions. Consider running the reaction at a lower concentration.

  • Purification Strategy: These high molecular weight impurities can often be removed by recrystallization, as their solubility properties are typically different from the desired product.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemExpected Solubility of ProductExpected Solubility of Polymeric Impurities
Isopropanol/WaterHigh in hot, low in coldLow
Ethyl Acetate/HexaneModerate in hot, low in coldVery Low
AcetonitrileHigh in hot, low in coldLow
Issue: Isomeric Impurities

Question: My analytical data suggests the presence of an isomeric impurity that is difficult to separate by standard chromatography. What are my options?

Answer: Isomeric impurities, particularly diastereomers if a chiral center is present, pose a significant purification challenge due to their similar physical properties.

  • Chiral Resolution: If you are dealing with stereoisomers, chiral chromatography is the most effective separation method. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers or diastereomers.

  • Diastereomeric Salt Formation: An alternative approach is to react the mixture of isomers with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired isomer can then be recovered by treating the separated salt with a base.

Diagram 1: Workflow for Isomeric Impurity Resolution

G start Isomeric Mixture method1 Chiral HPLC start->method1 Direct Separation method2 Diastereomeric Salt Formation start->method2 Indirect Separation result1 Separated Isomers method1->result1 step1 React with Chiral Acid/Base method2->step1 step2 Fractional Crystallization step1->step2 step3 Liberate Free Base/Acid step2->step3 result2 Pure Isomer step3->result2

Caption: Decision workflow for separating isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to quantify the purity of this compound?

A1: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Mass spectrometry (LC-MS) can be coupled to HPLC to identify the mass of the impurities, aiding in their structural elucidation.

Q2: How can I effectively remove residual solvents from my final product?

A2: Residual solvents can be removed by drying the product under high vacuum. If the solvent has a high boiling point, gentle heating can be applied, but care must be taken to avoid thermal degradation of the product. Lyophilization (freeze-drying) can also be an effective, albeit slower, method for removing certain solvents.

Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis for specific handling and disposal information.

Technical Support Center: Stabilization of 4-Amino-1-phenylpyrrolidin-2-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-1-phenylpyrrolidin-2-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. As a molecule featuring a γ-lactam ring, its stability is paramount for generating reproducible and reliable data. This guide is structured to move from general questions to specific troubleshooting protocols, grounded in established principles of chemical stability.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What is the recommended storage condition for the solid form of this compound?

For maximum long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C.[1] Some protocols may also recommend storage under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation over time.[2][3]

Q2: I need to make a stock solution. What is the best solvent?

For a concentrated primary stock solution intended for long-term storage, it is best to use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis. For immediate use in aqueous-based experiments, you can dissolve the compound directly in your experimental buffer, but stability will be limited.

Q3: How long can I store my stock solution?

The stability of your solution is highly dependent on the solvent, concentration, temperature, and pH.

Storage Condition Solvent Temperature Anticipated Stability Primary Concern
Long-Term Stock Anhydrous DMSO, DMF-20°C or -80°CMonths to >1 YearIntroduction of water
Working Stock Aqueous Buffer (pH 6.0-7.5)2-8°CHours to a few daysHydrolysis
Working Stock Aqueous Buffer (pH 6.0-7.5)-20°CWeeks to MonthsFreeze-thaw cycles

This table provides general estimates. It is imperative to perform your own stability validation for your specific experimental conditions. The stability of related lactam compounds is known to be significantly better at -70°C compared to higher temperatures like -10°C or -25°C.[4][5]

Q4: Is this compound sensitive to pH?

Yes, extremely. The γ-lactam ring in the pyrrolidinone structure is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[6] The stability of lactams is generally highest in a neutral to slightly acidic pH range.[7][8] For experimental work in aqueous solutions, maintaining a pH between 6.0 and 7.5 is critical.

Troubleshooting Guide: Common Issues in Solution

This section uses a problem-and-solution format to address specific experimental challenges.

Issue 1: Loss of Compound Activity or Concentration Over Time in an Aqueous Assay

  • Symptom: You observe a decreasing biological effect or a diminishing peak area in your HPLC analysis over the course of an experiment (e.g., a 24-hour cell culture).

  • Potential Cause 1: Hydrolysis. This is the most common degradation pathway. The lactam ring is cleaved by water, opening the ring to form 4-amino-4-phenyl-N-phenylbutanamide (or related species), which is inactive. This process is accelerated at non-optimal pH and higher temperatures.[6]

  • Solution:

    • pH Control: Ensure your experimental medium is buffered to a pH between 6.0 and 7.5. The degradation rate of many lactams increases significantly outside this range.[7][8]

    • Temperature Management: If your experiment allows, run it at a lower temperature. For cell-based assays at 37°C, prepare fresh solutions and add them to the experiment immediately. For longer incubations, consider replacing the medium with a freshly prepared compound solution at intermediate time points.

    • Fresh Preparation: Always prepare aqueous working solutions fresh from a frozen aprotic stock (e.g., DMSO) on the day of the experiment. Avoid storing aqueous solutions for extended periods, even at 4°C.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

  • Symptom: When analyzing your sample, you see one or more new peaks that were not present in the initial analysis of the standard.

  • Potential Cause 1: Oxidative Degradation. The amino group or the pyrrolidinone ring itself can be susceptible to oxidation, especially if exposed to air, light, or trace metal ions in the buffer.

  • Potential Cause 2: Hydrolytic Degradation Products. The new peaks are likely the ring-opened hydrolyzed form of the parent compound.

  • Solution:

    • De-gas Solvents: Use buffers and solvents that have been de-gassed by sonication, sparging with nitrogen or argon, or vacuum filtration. This removes dissolved oxygen.

    • Use High-Purity Reagents: Use HPLC-grade or higher purity water and buffer components to minimize contamination with metal ions, which can catalyze oxidation.

    • Protect from Light: Prepare and store solutions in amber vials or vials wrapped in aluminum foil to prevent photolytic degradation.

    • Confirm Identity: Use a mass spectrometer (LC-MS) to determine the mass of the new peaks. The hydrolyzed product will have a mass increase of 18 Da (the mass of H₂O) compared to the parent compound.

Issue 3: Poor Reproducibility Between Experiments

  • Symptom: The results from identical experiments run on different days are inconsistent.

  • Potential Cause: Inconsistent Solution Preparation and Handling. Minor variations in how solutions are prepared and stored can lead to significant differences in the actual concentration of the active compound. This includes variations in pH, storage time of aqueous solutions, and the number of freeze-thaw cycles for stock solutions.

  • Solution:

    • Standardize Protocol (SOP): Develop and strictly adhere to a Standard Operating Procedure for solution preparation. This SOP should specify the solvent, storage temperature, maximum storage duration, and the exact procedure for making dilutions.

    • Minimize Freeze-Thaw Cycles: Aliquot your concentrated stock solution into single-use volumes before freezing. This prevents the degradation that can occur with repeated freezing and thawing. Studies on similar compounds show that repeated freeze-thaw cycles can be detrimental.[5]

    • Perform Quality Control: Before starting a critical experiment, run a quick HPLC analysis on your diluted working solution to confirm its concentration and purity.

In-Depth Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a concentrated stock solution in an aprotic solvent for long-term storage.

  • Preparation: Work in a clean, dry environment. Use baked glassware or new, sterile polypropylene tubes.

  • Weighing: Accurately weigh the required amount of solid this compound.

  • Solvent Addition: Add anhydrous DMSO to dissolve the compound to the desired concentration (e.g., 10 mM or 50 mM). Ensure the DMSO is from a freshly opened bottle or has been stored properly to prevent water absorption.

  • Mixing: Vortex gently until the solid is completely dissolved.

  • Aliquoting: Dispense the solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before capping tightly.

  • Storage: Label the aliquots clearly and store them at -80°C for maximum stability.

Protocol 2: Stability-Indicating HPLC Method Development (Guideline)

A stability-indicating method is crucial for accurately quantifying the compound and detecting its degradation products.[9][10][11]

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid or 10 mM Ammonium Formate in water.

    • Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Start with a broad gradient to elute all potential components, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Detection: Use a photodiode array (PDA) detector to monitor the peak at its UV maximum and to assess peak purity. A typical wavelength might be around 254 nm, but this should be optimized.

  • Forced Degradation: To validate the method, you must demonstrate that it can separate the parent compound from its degradation products. This is done by intentionally degrading the compound under stress conditions (e.g., heat, strong acid, strong base, oxidation) and running the resulting samples on your HPLC system. The goal is to see distinct peaks for the degradation products, well-resolved from the parent peak. This is a core principle of developing stability-indicating methods.[12][13]

Technical Deep Dive: Primary Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them.

  • Hydrolysis (Acid or Base Catalyzed): The most significant pathway involves the cleavage of the amide bond within the γ-lactam ring.

    • Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic and susceptible to attack by a water molecule.

    • Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses, leading to ring-opening. The general principle of lactam hydrolysis is well-documented.[6]

  • Oxidation: The primary amino group (-NH₂) can be oxidized. Additionally, if the solution contains radical initiators (from light exposure or metal contaminants), oxidation could potentially occur at other sites on the molecule.

Visualization of Workflows and Mechanisms
Degradation Pathways Diagram

The following diagram illustrates the two primary mechanisms of degradation for this compound.

G cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound (Stable) hydro_acid Acidic Conditions (e.g., pH < 5) parent->hydro_acid H₂O / H⁺ hydro_base Basic Conditions (e.g., pH > 8) parent->hydro_base H₂O / OH⁻ oxidants Oxidizing Agents (O₂, Light, Metal Ions) parent->oxidants [O] hydro_product Ring-Opened Product (Inactive Hydrolyzed Form) hydro_acid->hydro_product hydro_base->hydro_product ox_product Oxidized Products (e.g., N-oxide) oxidants->ox_product

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Assessment

This flowchart outlines the logical steps for testing the stability of your compound in a specific solution.

G cluster_workflow Solution Stability Assessment Workflow prep 1. Prepare Solution (e.g., in experimental buffer) t0 2. Time Zero Analysis (t=0) - HPLC for Purity & Concentration - Store aliquot for reference prep->t0 incubate 3. Incubate Solution (Under experimental conditions: Temp, Light, Duration) t0->incubate tx 4. Time 'X' Analysis (t=x) - Analyze incubated sample by HPLC incubate->tx compare 5. Compare Data - Parent Peak Area (t=0 vs t=x) - Presence of new peaks tx->compare decision 6. Decision Point compare->decision stable Stable (<5% degradation) Proceed with experiment decision->stable Degradation is acceptable unstable Unstable (>5% degradation) Re-evaluate conditions (pH, Temp, Solvent) decision->unstable Degradation is unacceptable

Caption: Workflow for determining compound stability in solution.

References

Technical Support Center: Overcoming Poor Reactivity in 4-Amino-1-phenylpyrrolidin-2-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the derivatization of 4-Amino-1-phenylpyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet sometimes challenging scaffold. Here, we will delve into the underlying reasons for its poor reactivity and provide actionable troubleshooting guides, detailed protocols, and advanced strategies to ensure the success of your synthetic endeavors.

The Challenge: Understanding the Reactivity of this compound

The derivatization of this compound at the 4-amino position can be unexpectedly challenging. While it is a primary amine, its nucleophilicity is significantly diminished. This poor reactivity stems from the electronic properties of the pyrrolidinone ring system. The adjacent carbonyl group of the lactam acts as an electron-withdrawing group, pulling electron density away from the amino group through an inductive effect. This reduction in electron density makes the lone pair on the nitrogen less available for nucleophilic attack.

Below is a diagram illustrating the key structural features and the electronic effects that contribute to the reduced nucleophilicity of the 4-amino group.

G cluster_0 This compound cluster_1 Electronic Factors Influencing Reactivity Scaffold C₁₀H₁₂N₂O Structure Amine 4-Amino Group (Reduced Nucleophilicity) EWG Electron-Withdrawing Group (Lactam Carbonyl) Inductive Inductive Effect (-I) EWG->Inductive pulls electron density Inductive->Amine reduces nucleophilicity

Caption: Electronic effects reducing the reactivity of the 4-amino group.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered during the derivatization of this compound.

Acylation/Amidation Reactions

Question 1: My acylation reaction with a standard coupling reagent (like DCC or EDC/HOBt) is showing low to no conversion. What is happening and how can I fix it?

Answer: This is the most common problem and is directly related to the poor nucleophilicity of the 4-amino group. Standard coupling reagents form an activated ester from your carboxylic acid, but if the amine is not nucleophilic enough, the reaction will be slow or may not proceed at all.[1][2]

Causality:

  • Insufficient Activation: The activated intermediate may not be reactive enough to be attacked by the weakly nucleophilic amine.

  • Protonation: An acid-base reaction between the carboxylic acid and the amine can form a salt, rendering the amine non-nucleophilic.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction.[1]

Troubleshooting Workflow:

G start Low/No Acylation Product check_reagents Are reagents and solvents anhydrous? start->check_reagents dry_reagents Dry solvents and use fresh reagents. check_reagents->dry_reagents No coupling_agent Switch to a more potent coupling agent. check_reagents->coupling_agent Yes dry_reagents->start Retry hat_u HATU, HBTU, or PyBOP coupling_agent->hat_u acid_chloride Convert carboxylic acid to acyl chloride. coupling_agent->acid_chloride Alternative base Add a non-nucleophilic base. hat_u->base so_cl2 Use SOCl₂ or (COCl)₂ acid_chloride->so_cl2 so_cl2->base dip_ea DIPEA or 2,4,6-collidine base->dip_ea catalyst Add a catalyst. dip_ea->catalyst dmap DMAP (catalytic amount) catalyst->dmap success Successful Derivatization dmap->success

Caption: Troubleshooting workflow for failed acylation reactions.

Solutions & Protocols:

  • Switch to a More Potent Coupling Reagent: Urionium/aminium or phosphonium salt-based coupling reagents are generally more effective for challenging amidations.

    Coupling ReagentClassKey Advantages
    HATU Urionium SaltHigh reactivity, low racemization.[1]
    HBTU Urionium SaltSimilar to HATU, widely used.
    PyBOP Phosphonium SaltEffective for hindered substrates.
    DMTMM Triazine-basedCan be used in protic solvents.

    Protocol 1: General Procedure for Amide Coupling using HATU [1]

    • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

    • Add the coupling reagent HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

  • In Situ Acyl Chloride Formation: Converting the carboxylic acid to a more reactive acyl chloride can overcome the poor nucleophilicity of the amine.

    Protocol 2: Acylation via Acyl Chloride

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM.

    • Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve this compound (1.1 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Perform an aqueous workup and purify as described in Protocol 1.

Alkylation Reactions

Question 2: I am attempting a direct N-alkylation with an alkyl halide but the reaction is sluggish and gives multiple products. What are the best practices?

Answer: Direct alkylation of weakly nucleophilic amines is often problematic, leading to slow reactions and potential over-alkylation. The lactam nitrogen can also compete for alkylation under certain conditions.

Causality:

  • Low Nucleophilicity: As with acylation, the primary amine is a poor nucleophile.

  • Competing Reactions: The lactam nitrogen, especially when deprotonated, can also be alkylated.[3]

  • Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.

Solutions & Protocols:

  • Reductive Amination: This is a much more reliable and controlled method for N-alkylation. The amine reacts with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ.

    Protocol 3: Reductive Amination

    • Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

    • Add a mild acid catalyst, such as acetic acid (0.1 equivalents), to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM or ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Sulfonylation Reactions

Question 3: My sulfonylation reaction with a sulfonyl chloride is not working. Are there any specific catalysts or conditions that can promote this reaction?

Answer: The sulfonylation of weakly nucleophilic amines is notoriously difficult. The use of a catalyst is often necessary to achieve good yields.

Causality:

  • Extreme Low Nucleophilicity: Sulfonamides are significantly less nucleophilic than their corresponding amines, making the reaction challenging.[4]

  • Reagent Decomposition: Sulfonyl chlorides can be sensitive to moisture and may decompose before reacting with the amine.

Solutions & Protocols:

  • Catalytic Approaches: Recent advances have shown that certain metal catalysts can facilitate the sulfonylation of poorly reactive amines. Zirconium-based catalysts, for example, have been shown to be effective.[4]

    Protocol 4: Zirconium-Catalyzed Reductive Sulfonamidation (Adapted from literature) [4] Note: This is an advanced technique and requires strict anhydrous and inert conditions.

    • In a glovebox, add Cp₂ZrCl₂ (10 mol %) to a flame-dried Schlenk flask.

    • Add the amide (as the alkylating agent precursor) (1.0 equivalent) and the sulfonamide (in this case, the amine would need to be converted to a sulfonamide first, or a direct sulfonylation approach with a different catalyst would be needed).

    • Add an anhydrous solvent (e.g., THF).

    • Add a hydrosilane reductant (e.g., PhSiH₃, 2.0 equivalents).

    • Seal the flask and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Workup involves quenching with an appropriate reagent and purification by chromatography.

    For a more direct approach, consider using a strong base to deprotonate the amine, followed by the addition of the sulfonyl chloride. However, this can lead to side reactions.

Protecting Group Strategies

Question 4: Should I consider using a protecting group strategy?

Answer: A protecting group strategy can be beneficial, especially in multi-step syntheses where the 4-amino group needs to be masked during other transformations.[5][6]

Common Protecting Groups for Amines:

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl in dioxane)[7]
BenzyloxycarbonylCbzCbz-Cl, base (e.g., NaHCO₃)Catalytic hydrogenolysis (H₂, Pd/C)[7]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine in DMF)[7]

Protocol 5: Boc Protection of the 4-Amino Group

  • Dissolve this compound (1.0 equivalent) in a solvent such as DCM or THF.

  • Add a base like triethylamine (1.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture and purify by column chromatography to obtain the Boc-protected product.

Reaction Monitoring and Characterization

Effective reaction monitoring is crucial for optimizing conditions and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): An excellent tool for quickly assessing reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to achieve good separation between the starting material and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming that the desired transformation has occurred.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. Key shifts to look for upon successful derivatization include the appearance of new signals corresponding to the added group and a change in the chemical shift of the proton at the 4-position of the pyrrolidinone ring.

References

Technical Support Center: Navigating Scale-Up Challenges in 4-Amino-1-phenylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-Amino-1-phenylpyrrolidin-2-one, a key building block in the development of various pharmaceuticals, presents unique challenges when transitioning from laboratory-scale to pilot or industrial-scale production. This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered issues during the scale-up of this synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Plausible Synthetic Pathways for this compound

While multiple synthetic routes to the pyrrolidinone core exist, a common and adaptable strategy for introducing the 4-amino group on a larger scale involves a multi-step process. Below is a plausible and frequently considered pathway that will form the basis for our troubleshooting guide.

Synthetic_Pathway A 1-Phenylpyrrolidin-2-one B 4-Hydroxy-1-phenylpyrrolidin-2-one A->B Oxidation C 1-Phenyl-3,4-dihydro-2H-pyrrol-2-one B->C Dehydration D 4-Azido-1-phenylpyrrolidin-2-one C->D Azide Addition E This compound D->E Reduction

Caption: A plausible synthetic route for this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up of this compound synthesis.

Step 1 & 2: Synthesis of the Pyrrolidinone Core and Dehydration

Question 1: We are experiencing a significant drop in yield for the synthesis of 1-phenyl-3,4-dihydro-2H-pyrrol-2-one when moving to a 100 L reactor. What could be the primary causes?

Answer: A drop in yield during the scale-up of this initial two-step process is a common issue, often related to mass and heat transfer limitations. Here are the likely culprits and their solutions:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate your reactor's mixing efficiency. You may need to adjust the impeller speed, or switch to a different type of agitator (e.g., a pitched-blade turbine for better axial flow). For highly viscous reaction mixtures, a dual-impeller system might be necessary.

  • Poor Temperature Control: The oxidation and dehydration steps can be exothermic. What is easily managed in a lab flask with a cooling bath can become problematic in a large reactor with a smaller surface-area-to-volume ratio.

    • Solution: Implement a more robust temperature control strategy. This could involve using a reactor with a cooling jacket and internal cooling coils. A slow, controlled addition of the oxidizing agent is also crucial to manage the exotherm.

  • Reagent Addition Rate: Adding reagents too quickly on a large scale can lead to uncontrolled exotherms and the formation of impurities.

    • Solution: Develop a reagent addition profile. Instead of a single, rapid addition, add the reagent portion-wise or via a syringe pump over an extended period. Monitor the internal temperature closely during the addition.

ParameterLab Scale (1 L)Pilot Scale (100 L) - Recommended
Mixing Magnetic stirrerOverhead stirrer with optimized impeller
Temp. Control Ice bathJacketed reactor with cooling loop
Reagent Addition Manual, quickAutomated pump, slow addition
Step 3: Azide Addition

Question 2: The introduction of the azide group is resulting in inconsistent product quality and safety concerns on a larger scale. How can we improve this step?

Answer: The use of azides is a significant safety concern during scale-up. Inconsistency in product quality often points to issues with reaction conditions and work-up.

  • Safety with Azides: Sodium azide is highly toxic and can form explosive heavy metal azides.

    • Solution:

      • Ensure all reactors and equipment are scrupulously clean and free of heavy metals (e.g., copper, lead). Use equipment with compatible materials of construction (e.g., glass-lined steel, stainless steel).

      • Implement a quenching protocol for any residual azide in the reaction mixture and waste streams. A solution of sodium nitrite followed by acidification is a common method.

      • Never use metal spatulas to handle solid sodium azide.

  • Incomplete Reaction or Side Products: Poor solubility of sodium azide in some organic solvents can be an issue.

    • Solution:

      • Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the solubility and reaction rate of the azide salt.

      • Solvent choice is critical. Aprotic polar solvents like DMF or DMSO can be effective but present challenges in removal at scale.[1] Explore alternative solvent systems that balance reactivity with ease of work-up.

Step 4: Reduction of the Azide

Question 3: We are struggling with catalyst poisoning and incomplete reduction of the azide to the amine at a multi-kilogram scale. What are our options?

Answer: Catalytic hydrogenation is a common method for azide reduction, but it is susceptible to catalyst poisoning.

  • Catalyst Deactivation: Trace impurities from previous steps, such as sulfur-containing compounds or coordinating species, can poison the catalyst (e.g., Palladium on carbon).

    • Solution:

      • Ensure the 4-azido-1-phenylpyrrolidin-2-one intermediate is of high purity before the reduction step. An extra purification step, like a carbon treatment or a recrystallization, may be necessary.

      • Consider using a more robust catalyst or a higher catalyst loading. However, this increases costs.

  • Incomplete Reduction: Insufficient hydrogen pressure or poor mixing can lead to incomplete conversion.

    • Solution:

      • Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they also require specialized high-pressure reactors.

      • Ensure efficient gas-liquid mixing to maximize the contact of hydrogen with the catalyst and substrate. A gas-inducing impeller can be beneficial.

  • Alternative Reduction Methods: If catalytic hydrogenation remains problematic, consider alternative, non-catalytic reduction methods.

    • Staudinger Reaction: This involves reacting the azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane, which is then hydrolyzed to the amine. This method avoids the use of heavy metal catalysts but generates a stoichiometric amount of phosphine oxide as a byproduct, which must be removed.

Troubleshooting_Workflow Start Low Yield or Impurity Issue Step Identify Synthesis Step Start->Step Q1 Core Synthesis? Step->Q1 Q2 Azide Addition? Step->Q2 Q3 Reduction? Step->Q3 A1 Check Mixing & Temp. Control Q1->A1 A2 Review Azide Safety & Solubility Q2->A2 A3 Investigate Catalyst & Alternatives Q3->A3

Caption: A simplified troubleshooting decision workflow.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the synthesis of this compound?

A: The most significant safety concerns are:

  • Use of Azides: As detailed in the troubleshooting section, sodium azide is highly toxic and can form explosive compounds. A thorough understanding of its handling and quenching procedures is essential.

  • Exothermic Reactions: The initial oxidation and dehydration steps can generate significant heat. Proper reactor design and controlled reagent addition are critical to prevent thermal runaways.

  • Hydrogenation: The use of hydrogen gas for the azide reduction requires a properly designed and maintained pressure reactor to mitigate the risk of fire or explosion.

Q: Are there any "greener" or more sustainable synthetic routes being explored for similar compounds?

A: Yes, the field of green chemistry is actively seeking alternatives to hazardous reagents and processes. For the synthesis of pyrrolidinones, biocatalysis is a promising approach. For instance, the use of ω-transaminases for the enantioselective amination of keto-esters to form the pyrrolidinone ring has been demonstrated.[2] This can reduce the reliance on traditional, more hazardous chemical methods. Reductive amination using biomass-derived levulinic acid is also an area of active research.[3][4]

Q: How can we avoid column chromatography for purification at a large scale?

A: Column chromatography is generally not economically viable for large-scale production. The preferred method for purification is crystallization. To develop a robust crystallization process:

  • Solvent Screening: Identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Control Cooling: A slow, controlled cooling profile is crucial for forming large, pure crystals. Crash cooling often traps impurities.

  • Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can promote controlled crystal growth.

  • Anti-solvent Addition: Adding a solvent in which the product is insoluble (an anti-solvent) to a solution of the product can also induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-Azido-1-phenylpyrrolidin-2-one (Illustrative)
  • Setup: A 100 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel is charged with 1-phenyl-3,4-dihydro-2H-pyrrol-2-one (10 kg, 57.7 mol) and dimethylformamide (50 L).

  • Reagent Addition: Sodium azide (4.5 kg, 69.2 mol) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction: The mixture is heated to 60°C and stirred for 12 hours. The reaction progress is monitored by HPLC.

  • Work-up: After cooling to room temperature, the reaction mixture is slowly added to 200 L of cold water with vigorous stirring. The precipitated product is collected by filtration.

  • Purification: The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-azido-1-phenylpyrrolidin-2-one.

Protocol 2: Reduction of 4-Azido-1-phenylpyrrolidin-2-one (Illustrative)
  • Setup: A 100 L stainless steel hydrogenation reactor is charged with 4-azido-1-phenylpyrrolidin-2-one (5 kg, 23.1 mol), 10% Palladium on carbon (50% wet, 250 g), and methanol (50 L).

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 5 bar. The mixture is stirred vigorously at 40°C.

  • Monitoring: The reaction is monitored by the uptake of hydrogen and by HPLC analysis of aliquots.

  • Work-up: Once the reaction is complete, the reactor is vented and purged with nitrogen. The catalyst is removed by filtration through a bed of celite.

  • Isolation: The methanol is removed under reduced pressure, and the resulting crude this compound can be purified by crystallization.

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-Aminopyrrolidin-2-one Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the 4-Aminopyrrolidin-2-one Scaffold

The 4-aminopyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active molecules.[1] This five-membered lactam ring, a cyclic analog of the neurotransmitter γ-aminobutyric acid (GABA), offers a unique combination of structural rigidity and functional group versatility. This allows for the precise spatial orientation of substituents, a critical factor in designing compounds with high affinity and selectivity for various biological targets.[2] Researchers and drug development professionals are increasingly drawn to this scaffold for its potential to yield novel therapeutics for a wide spectrum of diseases, including neurological disorders, cancer, and infectious diseases.[1] This guide provides an in-depth comparative analysis of 4-aminopyrrolidin-2-one analogs, offering experimental data and insights into their structure-activity relationships (SAR) to inform future drug discovery efforts.

Comparative Analysis of Biological Activities

The versatility of the 4-aminopyrrolidin-2-one scaffold is evident in the broad range of biological activities exhibited by its analogs. This section will delve into a comparative analysis of these activities, supported by experimental data, focusing on their potential as modulators of metabotropic glutamate receptors, nootropic agents, and their efficacy in oncology and microbiology.

Modulation of Metabotropic Glutamate Receptors (mGluRs)

A significant area of investigation for 4-aminopyrrolidin-2-one analogs has been their interaction with metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.

The stereochemistry of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers has been shown to be a critical determinant of their activity at mGluRs. Notably, the (2R,4R)-APDC isomer is a potent and selective agonist for group II mGluRs (mGluR2 and mGluR3), which are negatively coupled to adenylyl cyclase.[3] In contrast, other isomers show significantly lower affinity, highlighting the high degree of stereospecificity of this interaction.[3] N-substitution on the (2R,4R)-APDC core can further modulate this activity, leading to the development of agonists, partial agonists, and even antagonists for group II mGluRs.[4][5]

Signaling Pathway of Group II mGluR Agonists

mGluR_Signaling Agonist 4-Aminopyrrolidin-2-one Analog (e.g., (2R,4R)-APDC) mGluR2/3 Group II mGluR (mGluR2/3) Agonist->mGluR2/3 G_protein Gi/o Protein mGluR2/3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) Cellular_Response Decreased Neuronal Excitability cAMP_Workflow Start Start: CHO cells expressing mGluRs Step1 Seed cells in a 96-well plate Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) Step2->Step3 Step4 Add test compounds (analogs) and forskolin Step3->Step4 Step5 Incubate for 30 minutes Step4->Step5 Step6 Lyse cells and measure cAMP levels Step5->Step6 End End: Determine EC50/IC50 values Step6->End SAR_Analysis Scaffold 4-Aminopyrrolidin-2-one Scaffold Modification Structural Modifications Scaffold->Modification is subjected to Activity Biological Activity Modification->Activity influences Potency Potency (IC50/EC50) Activity->Potency Selectivity Selectivity Activity->Selectivity ADME ADME Properties Activity->ADME

References

A Comparative Guide to the Receptor Cross-Reactivity Profile of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential receptor cross-reactivity of 4-Amino-1-phenylpyrrolidin-2-one. As researchers and drug development professionals know, understanding a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities (polypharmacology). Given the limited direct research on this specific molecule, this guide synthesizes data from structurally related phenylpyrrolidinone derivatives to build a predictive cross-reactivity landscape and provides robust, field-proven protocols for empirical validation.

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active agents.[1][2] Derivatives have been developed for a multitude of targets, making a thorough cross-reactivity assessment for any new analogue, such as this compound, a critical step in its preclinical evaluation.

Predictive Analysis of Potential Off-Target Interactions

Based on the structure-activity relationships of similar compounds, this compound may exhibit affinity for several receptor families beyond its primary target. The following sections detail these potential interactions, drawing parallels from published research on related scaffolds.

Central Nervous System (CNS) Receptors

The phenylpyrrolidinone structure is frequently associated with neuropharmacological activity. Therefore, a primary area of investigation should be major CNS receptor systems.

  • Dopamine Receptors: A series of 5-phenyl-pyrrole-3-carboxamide derivatives, which share a core phenyl-heterocycle motif, were found to possess affinity for dopamine D2-like receptors in the low micromolar range.[3] This suggests a potential for this compound to interact with dopaminergic systems.

  • Serotonin (5-HT) Receptors: The pyrrolidone structure has been successfully used to design potent ligands for the 5-HT3 receptor.[4] Novel derivatives have demonstrated subnanomolar affinity, acting as both antagonists and agonists. This strong precedent warrants a thorough investigation of the 5-HT receptor family.

  • Glutamate (AMPA) Receptors: A novel phenylpyrrolidine derivative has been identified as a positive allosteric modulator (PAM) of AMPA receptors, a key target for cognitive enhancement.[5] The γ-lactam fragment present in this compound is a common feature in AMPA receptor modulators.[5]

  • Acetylcholine (Muscarinic) Receptors: Molecular docking studies on nebracetam analogues, which are 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, predict interactions with muscarinic acetylcholine receptors (mAChR).[6] This suggests that the aminopyrrolidinone core could have an affinity for cholinergic targets.

Other Potential Targets

Beyond the primary CNS receptors, the broader chemical space of pyrrolidinone derivatives points to other potential off-target interactions.

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent and functionally active MCH-R1 antagonists.[7] The shared aminophenyl-pyrrolidine structure is a strong indicator for potential cross-reactivity.

  • Adrenergic Receptors: While structurally more distant, pyridazinone derivatives have been shown to have a high affinity for alpha(1)- and alpha(2)-adrenoceptors.[8] Given the prevalence of these receptors and the potential for unexpected interactions, they should be included in a comprehensive screening panel.

  • Enzymatic Targets (Aldo-Keto Reductases): A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones were developed as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3.[9] This highlights that the pyrrolidinone scaffold is not limited to membrane receptors and can interact with enzymatic targets.

Data Summary: Predictive Cross-Reactivity Profile

Potential Target Class Specific Example(s) Evidence from Related Compounds Recommended Initial Assay
Dopamine Receptors D2, D3, D4Phenyl-pyrrole carboxamides show D2-like affinity.[3]Radioligand Binding Assay
Serotonin Receptors 5-HT3, 5-HT1A, 5-HT2APyrrolidone derivatives are potent 5-HT3 ligands.[4]Radioligand Binding Assay
Glutamate Receptors AMPAPhenylpyrrolidine derivative acts as a positive allosteric modulator.[5]Cell-Based Functional Assay (e.g., Calcium Flux)
Acetylcholine Receptors Muscarinic M1-M5Nebracetam analogues show predicted affinity for mAChRs.[6]Radioligand Binding Assay
Peptide Receptors MCH-R1Aminophenyl-pyrrolidine derivatives are potent MCH-R1 antagonists.[7]Radioligand Binding Assay
Adrenergic Receptors α1, α2, β-familyRelated heterocyclic compounds show high affinity for α-adrenoceptors.[8]Radioligand Binding Assay
Enzymes AKR1C3Phenylpyrrolidin-2-ones act as inhibitors.[9]Enzyme Inhibition Assay

Experimental Workflows & Protocols

To empirically validate the predicted cross-reactivity, a tiered screening approach is recommended. This ensures a cost-effective and logical progression from broad screening to detailed functional characterization.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization a Compound of Interest (this compound) b Primary Radioligand Binding Screen (e.g., Eurofins SafetyScreen44™ Panel) Single High Concentration (e.g., 10 µM) a->b c Concentration-Response Curves (Radioligand Binding Assay) Determine IC50/Ki for confirmed hits b->c Significant inhibition (>50%) observed d Cell-Based Functional Assays (e.g., cAMP, Calcium Flux, Reporter Gene) Determine EC50/IC50 and Mode of Action (Agonist/Antagonist) c->d Potent binding (Ki < 1 µM) confirmed end_node Characterized Cross-Reactivity Profile d->end_node

Caption: Tiered workflow for cross-reactivity screening.

Protocol 1: Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.[10][11]

Principle:

G cluster_0 Without Competitor cluster_1 With Competitor Receptor_A Receptor Radioligand_A Radioligand (*) Radioligand_A->Receptor_A Binds Receptor_B Receptor Radioligand_B Radioligand (*) Radioligand_B->Receptor_B Displaced Test_Compound Test Compound Test_Compound->Receptor_B Competes

Caption: Principle of competitive radioligand binding.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Receptor Source: Use cell membranes or tissue homogenates expressing the target receptor (e.g., CHO-K1 cells overexpressing human Dopamine D2 receptor).

    • Radioligand: Prepare a working solution of a high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd.

    • Test Compound: Prepare a serial dilution of this compound (e.g., from 100 µM to 10 pM).

  • Assay Setup (96-well format):

    • Total Binding Wells: Add 50 µL buffer, 50 µL radioligand, and 100 µL receptor preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol), 50 µL radioligand, and 100 µL receptor preparation. This defines the background signal.

    • Test Compound Wells: Add 50 µL of each concentration of the test compound, 50 µL radioligand, and 100 µL receptor preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The exact time and temperature are receptor-dependent.

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., MultiScreenHTS) using a vacuum manifold.[11] This separates the bound radioligand (retained on the filter) from the free radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(Test cpm - NSB cpm) / (Total cpm - NSB cpm)])

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay (Calcium Flux)

This protocol assesses whether a compound acts as an agonist or antagonist at a Gq-coupled receptor by measuring changes in intracellular calcium.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the target receptor (e.g., HEK293 cells expressing the human M1 muscarinic receptor) in a black, clear-bottom 96-well plate.

    • Allow cells to adhere and grow to ~90% confluency.

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a known agonist (e.g., Carbachol) and antagonist (e.g., Atropine) as positive controls.

  • Assay Execution (using a fluorescence plate reader, e.g., FLIPR or FlexStation):

    • Antagonist Mode:

      • Add the test compound or control antagonist to the wells and incubate for 15-30 minutes.

      • Measure the baseline fluorescence.

      • Add a known concentration of the agonist (e.g., EC80 of Carbachol) and immediately begin measuring fluorescence intensity over time (e.g., every 1.5 seconds for 120 seconds).

    • Agonist Mode:

      • Measure the baseline fluorescence.

      • Add the test compound or control agonist and immediately begin measuring fluorescence intensity over time.

  • Data Analysis:

    • Calculate the response as the maximum fluorescence peak minus the baseline fluorescence.

    • For Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).

    • For Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition of the agonist response).

Conclusion

While this compound is a novel chemical entity, a robust predictive framework for its cross-reactivity can be constructed by examining its structural relatives. The evidence strongly suggests that a primary screening panel should include, at a minimum, key dopamine, serotonin, glutamate, and MCH receptors. Subsequent empirical validation using the detailed protocols provided in this guide is a non-negotiable step to build a comprehensive selectivity profile. This diligent approach not only ensures a better understanding of the compound's safety and potential side effects but also solidifies the foundation for its journey through the drug development pipeline.

References

A Comparative Guide to the Synthesis of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-phenylpyrrolidin-2-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have shown potential as bioactive molecules, making the efficient and scalable synthesis of this core structure a critical area of research. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and expert insights into the rationale behind the methodological choices.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several perspectives. Here, we will compare two robust and strategically different routes:

  • Route 1: Ring Formation Followed by Functionalization. This classic approach involves the initial construction of the N-phenylpyrrolidin-2,5-dione ring system from simple starting materials, followed by selective modification to introduce the desired amino group at the C4 position.

  • Route 2: Precursor Synthesis and Reductive Amination. This pathway focuses on the preparation of a key intermediate, 4-oxo-1-phenylpyrrolidin-2-one, which is then converted to the target amine via a reductive amination reaction.

The selection of a particular route will depend on factors such as starting material availability, desired scale, and the need for stereochemical control.

Synthesis_Routes_Overview cluster_0 Synthesis of this compound Start Starting Materials Route1 Route 1: Ring Formation & Functionalization Start->Route1 Route2 Route 2: Reductive Amination Start->Route2 Product This compound Route1->Product Route2->Product

Caption: Overview of the two primary synthetic strategies discussed.

Route 1: Synthesis via N-Phenylmaleimide Intermediate

This route commences with the readily available and inexpensive starting materials, aniline and maleic anhydride. The key strategic elements involve the formation of the pyrrolidine ring system followed by the introduction of the amino functionality.

Mechanistic Rationale

The initial step is a nucleophilic acyl substitution where the nitrogen of aniline attacks one of the carbonyl carbons of maleic anhydride, leading to the formation of N-phenylmaleamic acid. This intermediate is then cyclized via dehydration to form N-phenylmaleimide. The introduction of the amino group is achieved through a conjugate addition (Michael addition) of an amine to the electron-deficient double bond of the maleimide ring. Finally, a selective reduction of one of the carbonyl groups yields the desired this compound.

Route_1_Workflow cluster_1 Route 1: N-Phenylmaleimide Pathway A Aniline + Maleic Anhydride B N-Phenylmaleamic Acid Formation A->B Nucleophilic Acyl Substitution C Cyclization to N-Phenylmaleimide B->C Dehydration D Michael Addition of Amine C->D Conjugate Addition E Selective Carbonyl Reduction D->E Reduction F This compound E->F

Caption: Step-by-step workflow for the synthesis via N-phenylmaleimide.

Experimental Protocol

Step 1: Synthesis of N-Phenylmaleamic Acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as ethyl ether.[1]

  • Slowly add a solution of aniline (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature.[1][2]

  • A thick suspension will form. Stir the mixture for 1-2 hours at room temperature.

  • Collect the precipitated N-phenylmaleamic acid by suction filtration and wash with cold ether. The product is typically used in the next step without further purification.[1]

Step 2: Synthesis of N-Phenylmaleimide

  • Suspend the N-phenylmaleamic acid (1.0 eq) in acetic anhydride.[1]

  • Add anhydrous sodium acetate (catalytic amount) to the suspension.

  • Heat the mixture on a steam bath with swirling for approximately 30 minutes until the solid dissolves.[1]

  • Cool the reaction mixture and pour it into ice water to precipitate the N-phenylmaleimide.

  • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent like cyclohexane to obtain pure N-phenylmaleimide.[1]

Step 3: Michael Addition of Benzylamine

  • Dissolve N-phenylmaleimide (1.0 eq) in a suitable solvent like ethanol.

  • Add benzylamine (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude 3-(benzylamino)-1-phenylpyrrolidine-2,5-dione.

Step 4: Selective Reduction of a Carbonyl Group

  • Dissolve the crude 3-(benzylamino)-1-phenylpyrrolidin-2,5-dione (1.0 eq) in a suitable solvent such as methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a selective reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(benzylamino)-1-phenylpyrrolidin-2-one.

Step 5: Deprotection (Hydrogenolysis)

  • Dissolve the 4-(benzylamino)-1-phenylpyrrolidin-2-one (1.0 eq) in ethanol.

  • Add a palladium on carbon catalyst (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Route 2: Synthesis via Reductive Amination of a 4-Oxo Precursor

This route relies on the synthesis of a key intermediate, 4-oxo-1-phenylpyrrolidin-2-one, which is then converted to the target amine in the final step. This approach can be advantageous if the 4-oxo precursor is readily accessible.

Mechanistic Rationale

The synthesis of the 4-oxo-1-phenylpyrrolidin-2-one precursor can be achieved through various methods, one of which involves the Dieckmann condensation of a suitable diester. The final and crucial step is the reductive amination of the ketone.[3][4][5][6] This reaction proceeds through the formation of an intermediate imine or enamine upon reaction with an ammonia source, which is then reduced in situ by a suitable reducing agent to yield the primary amine.[3][6]

Route_2_Workflow cluster_2 Route 2: Reductive Amination Pathway G Suitable Diester Precursor H Dieckmann Condensation G->H I 4-Oxo-1-phenylpyrrolidin-2-one H->I J Reductive Amination with Ammonia Source I->J Imine/Enamine Formation & Reduction K This compound J->K

Caption: Step-by-step workflow for the synthesis via reductive amination.

Experimental Protocol

Step 1: Synthesis of Diethyl N-phenyl-2-aminodiacetate

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl chloroacetate (2.2 eq).

  • Add a base such as potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.

  • Heat the mixture in a suitable solvent like acetonitrile under reflux for 24-48 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain diethyl N-phenyl-2-aminodiacetate.

Step 2: Synthesis of 4-Oxo-1-phenylpyrrolidin-2-one (via Dieckmann Condensation)

  • Prepare a solution of a strong base, such as sodium ethoxide, by dissolving sodium metal in anhydrous ethanol.

  • To this solution, add diethyl N-phenyl-2-aminodiacetate (1.0 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • The resulting crude ethyl 2-oxo-1-phenylpyrrolidine-4-carboxylate is then subjected to hydrolysis and decarboxylation by heating with an aqueous acid (e.g., sulfuric acid) to yield 4-oxo-1-phenylpyrrolidin-2-one.

  • Purify the product by recrystallization or column chromatography.

Step 3: Reductive Amination of 4-Oxo-1-phenylpyrrolidin-2-one

  • Dissolve 4-oxo-1-phenylpyrrolidin-2-one (1.0 eq) in a suitable solvent, typically methanol or ethanol.[7]

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is stable in mildly acidic conditions and selectively reduces the imine intermediate.[3][6][7]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with an aqueous acid.

  • Basify the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain this compound.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: N-PhenylmaleimideRoute 2: Reductive Amination
Starting Materials Aniline, maleic anhydride (readily available, low cost)Aniline, ethyl chloroacetate (readily available)
Number of Steps 5 steps3 steps
Key Reactions Amide formation, cyclization, Michael addition, selective reduction, hydrogenolysisN-alkylation, Dieckmann condensation, reductive amination
Potential Challenges Selectivity in the reduction of one carbonyl group can be challenging. The Michael addition may require optimization.The Dieckmann condensation can have variable yields. Handling of sodium metal requires care.
Scalability Generally scalable, though the final purification may require chromatography.Potentially more scalable if the Dieckmann condensation is high-yielding.
Stereocontrol Can be adapted for stereoselective synthesis by using chiral auxiliaries or catalysts in the Michael addition or reduction steps.Introduction of chirality can be achieved through asymmetric reduction or by using chiral starting materials.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a classical and versatile approach that builds the molecule in a stepwise fashion, allowing for the potential introduction of diversity at various stages. The primary challenges lie in achieving high selectivity during the reduction step and optimizing the Michael addition.

Route 2 is a more convergent approach that hinges on the successful synthesis of the 4-oxo precursor. If the Dieckmann condensation can be performed efficiently, this route may be more streamlined. The final reductive amination step is a powerful and widely used transformation in medicinal chemistry.

The choice between these routes will ultimately be guided by the specific needs of the research program, including the desired scale of synthesis, cost considerations, and the importance of stereochemical purity. Both routes provide a solid foundation for the synthesis of this important scaffold and its derivatives for further investigation in drug discovery.

References

A Methodological Framework for the In Vivo Validation of Novel Pyrrolidinone-Based Nootropic Candidates, Exemplified by 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel cognitive enhancers is a cornerstone of neuropharmacology. The pyrrolidinone class, famously represented by piracetam, continues to inspire the development of new chemical entities. This guide presents a comprehensive methodological framework for the in vivo validation of a novel pyrrolidinone derivative, using the hypothetical candidate 4-Amino-1-phenylpyrrolidin-2-one as an exemplar. We will delineate a series of behavioral and mechanistic assays, compare its potential profile against established nootropics, and provide the scientific rationale underpinning each experimental choice. This document serves as a practical guide for researchers aiming to rigorously assess the cognitive-enhancing potential of new compounds.

Introduction: The Rationale for Novel Pyrrolidinone Scaffolds

The pyrrolidinone ring system is a privileged scaffold in nootropic drug discovery. The archetypal compound, piracetam, is thought to modulate synaptic plasticity and neuroprotection, although its precise mechanism remains a subject of investigation. Novel analogs, such as the hypothetical this compound, are synthesized to potentially enhance potency, bioavailability, or target specificity. The introduction of a phenyl group at the N1 position and an amino group at the C4 position could significantly alter the molecule's interaction with neuronal targets compared to the classic racetams.

Our objective is to establish a rigorous, multi-tiered in vivo validation workflow. This process is not merely about observing a behavioral change but about constructing a coherent narrative from behavior to mechanism, thereby building a robust preclinical data package.

Comparative Framework: Selecting Benchmark Compounds

To contextualize the nootropic potential of this compound, it is essential to compare it against well-characterized compounds. The choice of comparators should be mechanistically driven.

  • Piracetam: The quintessential racetam, serving as a benchmark for classic nootropic effects. Its proposed mechanisms include modulation of AMPA receptors and enhancement of membrane fluidity.

  • Aniracetam: A lipid-soluble racetam derivative known for its anxiolytic and memory-enhancing properties, primarily acting as a positive allosteric modulator of AMPA receptors.

  • Donepezil: An acetylcholinesterase inhibitor, representing a clinically approved and mechanistically distinct class of cognitive enhancers. This allows for differentiation from a purely cholinergic pathway.

This selection provides a spectrum of mechanistic and behavioral profiles against which to evaluate our candidate compound.

Tier 1: Behavioral Assays for Core Cognitive Domains

The primary validation of a nootropic effect resides in demonstrating efficacy in standardized animal models of learning and memory. The following assays provide a comprehensive assessment across different facets of cognition.

Spatial Learning and Memory: The Morris Water Maze (MWM)

The MWM is the gold standard for assessing hippocampus-dependent spatial learning and memory.

Experimental Protocol:

  • Apparatus: A circular pool (150 cm diameter) filled with opacified water. A hidden platform (10 cm diameter) is submerged 1-2 cm below the surface. Visual cues are placed around the pool.

  • Acquisition Phase (5 days):

    • Animals (e.g., C57BL/6 mice) are administered this compound (e.g., 10, 30, 100 mg/kg, i.p.), vehicle, or comparator drugs 30 minutes prior to testing.

    • Each mouse undergoes four trials per day, starting from one of four randomized quadrants.

    • The trial ends when the mouse finds the platform or after 60 seconds (at which point it is guided to the platform).

    • The primary metric is escape latency (time to find the platform).

  • Probe Trial (Day 6):

    • The platform is removed, and the mouse is allowed to swim for 60 seconds.

    • Key metrics include time spent in the target quadrant and the number of platform location crossings .

Causality and Trustworthiness: A significant reduction in escape latency during acquisition and increased preference for the target quadrant in the probe trial, relative to the vehicle group, indicates enhanced spatial learning and memory consolidation. Comparing the dose-response curve to that of piracetam provides a direct measure of relative potency.

Recognition Memory: The Novel Object Recognition (NOR) Test

The NOR test leverages the innate tendency of rodents to explore novel objects over familiar ones, assessing recognition memory, which is less dependent on spatial cues.

Experimental Protocol:

  • Habituation (Day 1): Each mouse is allowed to explore an empty open-field arena (e.g., 50x50 cm) for 10 minutes.

  • Familiarization Phase (Day 2):

    • The compound is administered 30 minutes prior.

    • Two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.

    • Time spent exploring each object is recorded.

  • Test Phase (Day 3):

    • One of the familiar objects is replaced with a novel object.

    • The mouse is returned to the arena, and exploration time for both objects is recorded.

    • The primary metric is the Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

Causality and Trustworthiness: A DI significantly above 0.5 indicates a preference for the novel object and intact recognition memory. A compound that increases the DI compared to the vehicle group demonstrates an enhancement of this cognitive domain.

Hypothetical Comparative Data

To illustrate the expected outcomes, the following table summarizes hypothetical data from our validation workflow.

Compound (Dose)Morris Water Maze (Probe Trial: Time in Target Quadrant %)Novel Object Recognition (Discrimination Index)
Vehicle28% ± 3%0.55 ± 0.04
This compound (30 mg/kg) 45% ± 4% 0.75 ± 0.05
Piracetam (100 mg/kg)40% ± 5%0.68 ± 0.06
Aniracetam (50 mg/kg)42% ± 4%*0.71 ± 0.04**
Donepezil (1 mg/kg)48% ± 5% 0.78 ± 0.05

Data are presented as Mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical for illustrative purposes.

Tier 2: Mechanistic Insights - Probing the Synaptic Hypothesis

A truly robust validation goes beyond behavior to explore the underlying mechanism. Given the structural similarity to racetams, a primary hypothesis is the modulation of synaptic function.

Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a cellular correlate of learning and memory. Assessing the effect of this compound on LTP provides a direct link between the compound and synaptic plasticity.

Experimental Protocol:

  • Slice Preparation: Acute hippocampal slices (300-400 µm) are prepared from adult rodents.

  • Electrophysiology: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region following stimulation of the Schaffer collaterals.

  • LTP Induction: After establishing a stable baseline, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).

  • Compound Application: Slices are pre-incubated with this compound (e.g., 10 µM) or vehicle for 20 minutes before LTP induction.

  • Analysis: The magnitude of fEPSP slope potentiation is compared between treated and control slices.

Causality and Trustworthiness: A significant enhancement of the LTP magnitude in the presence of the compound provides strong evidence for a direct effect on synaptic plasticity, corroborating the behavioral findings.

Visualizing the Workflow and Hypothesized Mechanism

Clear diagrams are essential for communicating complex experimental designs and theoretical models.

Experimental Workflow Diagram

G cluster_0 Tier 1: Behavioral Validation cluster_1 Tier 2: Mechanistic Validation cluster_2 Outcome Compound Admin Compound Administration (Vehicle, Candidate, Comparators) MWM Morris Water Maze (Spatial Memory) Compound Admin->MWM NOR Novel Object Recognition (Recognition Memory) Compound Admin->NOR LTP Hippocampal Slice Electrophysiology (Long-Term Potentiation) MWM->LTP Positive behavioral data justifies mechanistic study NOR->LTP WB Western Blot Analysis (e.g., pCREB, BDNF) LTP->WB Data Analysis Comprehensive Data Analysis & Dose-Response Profiling LTP->Data Analysis WB->Data Analysis

Caption: A multi-tiered workflow for in vivo validation of a nootropic candidate.

Hypothesized Signaling Pathway

G Compound This compound AMPA_R AMPA Receptor (Positive Allosteric Modulation) Compound->AMPA_R Ca_Influx Increased Ca2+ Influx AMPA_R->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB BDNF BDNF Expression CREB->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity & LTP BDNF->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Hypothesized mechanism: AMPA receptor modulation leading to enhanced synaptic plasticity.

Conclusion and Future Directions

This guide outlines a structured, evidence-based approach to the in vivo validation of a novel nootropic candidate, this compound. By integrating behavioral and mechanistic assays and employing a comparative framework, researchers can build a compelling case for the compound's efficacy and mechanism of action. Positive results from this workflow would warrant further investigation into safety pharmacology, ADME/Tox profiling, and exploration in more complex cognitive paradigms, ultimately paving the way for potential clinical development.

Evaluating the Selectivity of 4-Amino-1-phenylpyrrolidin-2-one: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolidin-2-one scaffold stands as a privileged structure, forming the core of a diverse array of biologically active agents. From the nootropic effects of racetams to the potent monoamine reuptake inhibition of pyrovalerone analogs, this versatile chemical motif continues to yield compounds with significant therapeutic potential. This guide focuses on a specific, yet under-characterized derivative, 4-Amino-1-phenylpyrrolidin-2-one , providing a framework for evaluating its selectivity.

Due to a lack of direct experimental data for this compound in the public domain, this document serves as a predictive and methodological guide. By leveraging structure-activity relationship (SAR) insights from its closest chemical relatives, we will propose a hypothetical target profile for this compound and detail the essential experimental protocols required to rigorously define its selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel psychoactive compounds.

Structural Rationale and Hypothetical Target Profile

This compound integrates key pharmacophoric elements from two well-established classes of centrally active agents:

  • The Pyrrolidin-2-one Core: This lactam ring is the hallmark of the racetam class of nootropics. Compounds like nebracetam, which features a 4-(aminomethyl)-1-benzylpyrrolidin-2-one structure, are known to modulate cholinergic systems, with some acting as agonists at muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype.[1][2]

  • The N-Phenyl Substituent and Potential for Monoamine Transporter Interaction: The presence of a phenyl group directly attached to the pyrrolidinone nitrogen, combined with an amino group on the pyrrolidine ring, bears a resemblance to cathinone derivatives like pyrovalerone. Pyrovalerone and its analogs are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[3][4]

Based on this structural chimera, we can hypothesize a dual-action target profile for this compound, with potential activity at both monoamine transporters and muscarinic acetylcholine receptors. A comprehensive selectivity evaluation is therefore crucial to delineate its primary mechanism of action and off-target liabilities.

Experimental Workflow for Selectivity Profiling

A systematic approach is required to test our hypothesis. The following experimental workflow outlines the key assays for determining the potency and selectivity of this compound.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Secondary Binding & Selectivity cluster_2 Phase 3: Data Analysis & Interpretation P1 Monoamine Transporter Uptake Inhibition Assays (DAT, NET, SERT) S1 Radioligand Binding Assays (DAT, NET, SERT) P1->S1 Confirm direct binding P2 Muscarinic Receptor Functional Assays (M1-M5 Subtypes) D1 IC50/Ki Determination P2->D1 S1->D1 Determine affinity S2 Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) D2 Selectivity Ratio Calculation S2->D2 Assess off-target risks D1->D2 D3 SAR Analysis D2->D3

Figure 1: A tiered experimental workflow for the comprehensive selectivity profiling of this compound.

Detailed Experimental Protocols

The following protocols are foundational for evaluating the hypothetical targets of this compound.

Monoamine Transporter Uptake Inhibition Assay

This functional assay determines the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Principle: Human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are incubated with a radiolabeled substrate ([³H]dopamine or [³H]norepinephrine for DAT and NET, and [³H]serotonin for SERT). The ability of the test compound to inhibit the uptake of the radiolabeled substrate into the cells is measured by quantifying the intracellular radioactivity.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Plating: Seed the cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay (e.g., 50,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds (e.g., pyrovalerone, citalopram) in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Assay Initiation:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the test compound dilutions to the wells and pre-incubate for 15-20 minutes at 37°C. Include vehicle controls for total uptake and a saturating concentration of a known potent inhibitor (e.g., GBR 12909 for DAT) for non-specific uptake.

    • Initiate uptake by adding the radiolabeled substrate (e.g., [³H]dopamine at a concentration near its Kₘ) to all wells.

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C. This duration should be within the linear range of substrate uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Muscarinic Acetylcholine Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium.

Principle: CHO-K1 or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (e.g., hM1) are loaded with a calcium-sensitive fluorescent dye. Activation of the Gq-coupled M1, M3, or M5 receptors leads to the release of intracellular calcium stores, which is detected as an increase in fluorescence.

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture and plate the cells as described in the previous protocol.

  • Dye Loading:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., carbachol) in assay buffer.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra).

    • Measure the baseline fluorescence for a short period.

    • Add the test compound or reference agonist to the wells and continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • For Agonists: Calculate the peak fluorescence response for each concentration and plot it against the log concentration. Fit the data to determine the EC₅₀ and Eₘₐₓ values relative to the full agonist.

    • For Antagonists: Pre-incubate the cells with various concentrations of the test compound before adding a fixed concentration (e.g., EC₈₀) of the reference agonist. Determine the IC₅₀ for the inhibition of the agonist response. A Schild analysis can be performed to determine the Kₑ value and the nature of the antagonism.[5][6]

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A_Start Load cells with Ca2+ sensitive dye A_Add Add test compound (e.g., this compound) A_Start->A_Add A_Measure Measure fluorescence change (FLIPR) A_Add->A_Measure A_Analyze Calculate EC50 and Emax A_Measure->A_Analyze B_Start Load cells with Ca2+ sensitive dye B_Preincubate Pre-incubate with test compound B_Start->B_Preincubate B_Add Add reference agonist (e.g., Carbachol at EC80) B_Preincubate->B_Add B_Measure Measure fluorescence change (FLIPR) B_Add->B_Measure B_Analyze Calculate IC50 and pA2/Kb (Schild Analysis) B_Measure->B_Analyze

Figure 2: Workflow for the muscarinic receptor functional assay in both agonist and antagonist modes.

Hypothetical Selectivity Profile and Comparative Data

To illustrate how the selectivity of this compound would be evaluated, the following table presents hypothetical data alongside known values for relevant comparator compounds.

Table 1: Hypothetical and Comparative Selectivity Data

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)M1 EC₅₀ (nM)M1 Eₘₐₓ (%)DAT/SERT RatioNET/SERT Ratio
This compound (Hypothetical) 150350>10,00080060>67>28
Pyrovalerone[4]12.814.2>10,000>10,000N/A>781>704
Nebracetam[1]>10,000>10,000>10,000AgonistN/AN/AN/A
Citalopram[7]27,4007,8001.1>10,000N/A0.000040.00014

Note: N/A indicates data is not applicable or not available. The Eₘₐₓ for Nebracetam is not quantitatively defined in the cited source but it is characterized as an M1 agonist. Citalopram data is presented as Kᵢ values converted for ratio comparison.

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound displays a mixed profile. It is a moderately potent inhibitor of DAT and NET, with a clear selectivity over SERT. This profile is reminiscent of, but less potent than, pyrovalerone. Additionally, it exhibits partial agonist activity at the M1 muscarinic receptor, a characteristic shared with nootropic racetams like nebracetam. This profile suggests a complex pharmacology that warrants further investigation to determine the dominant in vivo effects.

Conclusion: The Path Forward

This guide provides a robust, albeit predictive, framework for the initial characterization of this compound. The structural parallels to known monoamine reuptake inhibitors and muscarinic receptor modulators strongly suggest a polypharmacological profile. The detailed experimental protocols outlined herein represent the gold standard for elucidating such complex activities.

The critical next step is the empirical execution of these assays. Only through rigorous experimental validation can the true selectivity and therapeutic potential of this compound be understood. Such data will be invaluable for guiding any subsequent lead optimization efforts and for building a comprehensive understanding of the structure-activity relationships within this promising chemical space.

References

Navigating the Synthesis of 4-Amino-1-phenylpyrrolidin-2-one: A Comparative Guide to Plausible Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrrolidin-2-one scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of novel derivatives, such as 4-Amino-1-phenylpyrrolidin-2-one, is of significant interest for the exploration of new chemical space and therapeutic potential. However, a survey of the current literature reveals a conspicuous absence of established, reproducible protocols for this specific molecule.

This guide addresses this gap by proposing and critically evaluating three distinct, plausible synthetic strategies for the preparation of this compound. Each route is designed based on fundamental principles of organic synthesis and supported by analogous transformations reported in peer-reviewed literature. We will delve into the mechanistic underpinnings, provide detailed hypothetical protocols, and offer a comparative analysis of their respective strengths and weaknesses to aid researchers in selecting and optimizing a suitable synthetic pathway.

Comparative Overview of Synthetic Strategies

Strategy Key Precursor Key Transformation Potential Advantages Potential Challenges & Reproducibility Issues
Route 1 1-Phenylpyrrolidine-2,4-dioneReductive AminationConvergent approach; potentially high-yielding final step.Synthesis of the dione precursor can be low-yielding; controlling mono-amination over side reactions.
Route 2 4-Hydroxy-1-phenylpyrrolidin-2-oneNucleophilic SubstitutionReadily available starting materials for the precursor; stereocontrol may be possible.Multi-step conversion of the hydroxyl group; use of hazardous reagents (e.g., azides).
Route 3 1-Phenylpyrrolidin-2-one-4-carboxylic AcidCurtius or Hofmann RearrangementWell-established rearrangements; avoids direct handling of ammonia.Synthesis of the carboxylic acid precursor can be complex; rearrangements can have substrate-specific limitations and require careful optimization.

Route 1: Reductive Amination of a 4-Keto Precursor

This strategy hinges on the construction of a 1-phenylpyrrolidine-2,4-dione intermediate, followed by the direct conversion of the 4-keto group to an amine.

Workflow Diagram

Reductive Amination Workflow A Diethyl N-phenyliminodiacetate B Dieckmann Condensation (e.g., NaOEt, EtOH) A->B C 1-Phenylpyrrolidine-2,4-dione B->C Acidic Workup D Reductive Amination (NH4OAc, NaBH3CN) C->D E This compound D->E

Caption: Workflow for Route 1 via Dieckmann condensation and reductive amination.

Scientific Rationale and Causality

The synthesis of the key β-keto lactam, 1-phenylpyrrolidine-2,4-dione, is proposed via an intramolecular Dieckmann condensation of diethyl N-phenyliminodiacetate. This reaction is a reliable method for forming five- and six-membered rings through the base-catalyzed cyclization of a diester[1][2]. The choice of a strong base, such as sodium ethoxide, is critical to deprotonate the α-carbon, initiating the cyclization.

The subsequent reductive amination is a highly effective and widely used method for converting ketones to amines[3][4][5]. This one-pot reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate upon reaction of the ketone with an ammonia source (here, ammonium acetate), which is then reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN)[6][7]. The mild nature of NaBH₃CN is advantageous as it preferentially reduces the iminium ion over the ketone, driving the reaction to completion.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenylpyrrolidine-2,4-dione

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, diethyl N-phenyliminodiacetate (1.0 eq) is added dropwise under an inert atmosphere (N₂).

  • The reaction mixture is heated to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, the mixture is acidified with aqueous HCl to pH 3-4 and extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-phenylpyrrolidine-2,4-dione.

Step 2: Reductive Amination

  • To a solution of 1-phenylpyrrolidine-2,4-dione (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol, sodium cyanoborohydride (1.5 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 24 hours.

  • The solvent is removed in vacuo, and the residue is taken up in water and basified with aqueous NaOH.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated.

  • Purification by column chromatography (silica gel, dichloromethane:methanol gradient) affords this compound.

Self-Validation and Reproducibility
  • Purity Assessment: Each step's product should be analyzed by ¹H and ¹³C NMR to confirm the structure. The disappearance of the starting material signals and the appearance of the product signals will validate the transformation. For the final product, high-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Reproducibility: The Dieckmann condensation can be sensitive to moisture and the stoichiometry of the base. Rigorous anhydrous conditions are necessary for reproducible yields. The reductive amination is generally robust, but the purity of the dione precursor is crucial.

Route 2: Nucleophilic Substitution from a 4-Hydroxy Precursor

This linear approach involves the synthesis of a 4-hydroxy-pyrrolidinone, activation of the hydroxyl group, and subsequent displacement with an amino-group surrogate.

Workflow Diagram

Nucleophilic Substitution Workflow A Aniline + Diethyl Malate B Condensation A->B C 4-Hydroxy-1-phenyl- pyrrolidin-2-one B->C D Activation (e.g., MsCl, Et3N) C->D E 4-Mesyloxy Intermediate D->E F Substitution (NaN3, DMF) E->F G 4-Azido Intermediate F->G H Reduction (e.g., H2, Pd/C) G->H I 4-Amino-1-phenyl- pyrrolidin-2-one H->I

Caption: Workflow for Route 2 via a 4-hydroxy intermediate.

Scientific Rationale and Causality

The synthesis of 4-hydroxy-1-phenylpyrrolidin-2-one can be achieved by the condensation of aniline with diethyl malate or similar precursors, a known method for forming the pyrrolidinone ring[8][9][10]. The core of this strategy is the two-step conversion of the secondary alcohol at the 4-position into an amine. Direct substitution of a hydroxyl group is difficult as it is a poor leaving group. Therefore, it is first converted into a better leaving group, such as a mesylate, by reaction with methanesulfonyl chloride (MsCl).

The subsequent nucleophilic substitution with sodium azide (NaN₃) proceeds via an Sₙ2 mechanism, which typically results in an inversion of stereochemistry at the C4 position. The use of an azide as a nucleophile is a common and effective way to introduce a nitrogen atom, which can then be easily reduced to a primary amine[11]. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for the reduction of azides to amines.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Hydroxy-1-phenylpyrrolidin-2-one

  • A mixture of aniline (1.0 eq) and diethyl malate (1.1 eq) is heated at 150-160 °C for 8 hours.

  • The resulting crude product is cooled and purified by recrystallization from ethanol to yield 4-hydroxy-1-phenylpyrrolidin-2-one.

Step 2: Mesylation of the Hydroxyl Group

  • To a solution of 4-hydroxy-1-phenylpyrrolidin-2-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise.

  • The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to yield the crude 4-mesyloxy-1-phenylpyrrolidin-2-one, which may be used directly in the next step.

Step 3: Azide Substitution and Reduction

  • The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C for 12 hours.

  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude 4-azido-1-phenylpyrrolidin-2-one.

  • The crude azide is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the final product.

Self-Validation and Reproducibility
  • Spectroscopic Tracking: The progress of the reaction sequence can be monitored by IR spectroscopy. The disappearance of the broad O-H stretch of the alcohol, the appearance of the strong azide stretch (~2100 cm⁻¹), and its subsequent disappearance upon reduction will provide clear validation of each transformation.

  • Reproducibility: The initial condensation reaction can lead to side products if not performed under optimal temperature control. The mesylation and azidation steps are generally reliable, but the use of highly toxic sodium azide requires strict safety precautions. The efficiency of the final hydrogenation step can be sensitive to catalyst quality and the presence of impurities.

Route 3: Rearrangement of a 4-Carboxylic Acid Derivative

This approach utilizes classic name reactions, such as the Curtius or Hofmann rearrangement, to convert a carboxylic acid or its corresponding amide at the 4-position into the desired amine.

Workflow Diagram

Rearrangement Workflow A Aniline + Itaconic Acid Derivative B Michael Addition/ Cyclization A->B C 1-Phenylpyrrolidin-2-one- 4-carboxylic Acid B->C D Acyl Azide Formation (e.g., DPPA) C->D E Curtius Rearrangement (Heat) D->E F Isocyanate Intermediate E->F G Hydrolysis F->G H 4-Amino-1-phenyl- pyrrolidin-2-one G->H

Caption: Workflow for Route 3 via a carboxylic acid intermediate and Curtius rearrangement.

Scientific Rationale and Causality

The synthesis of the 1-phenylpyrrolidin-2-one-4-carboxylic acid precursor can be envisioned through a Michael addition of aniline to an itaconic acid derivative, followed by cyclization[12][13][14][15]. This provides the necessary functional handle at the 4-position.

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom[16][17][18]. The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the amine. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed to convert the carboxylic acid directly to the isocyanate, which is then trapped in situ[19][20].

Alternatively, the carboxylic acid could be converted to the primary amide, which could then undergo a Hofmann rearrangement using bromine and a strong base to yield the amine[21][22]. Both rearrangements are known to proceed with retention of configuration at the migrating carbon.

Experimental Protocol (Hypothetical - Curtius Rearrangement)

Step 1: Synthesis of 1-Phenylpyrrolidin-2-one-4-carboxylic Acid

  • Aniline (1.0 eq) and itaconic acid (1.0 eq) are heated together in a high-boiling solvent like diphenyl ether or under neat conditions.

  • The reaction mixture is maintained at 180-200 °C for several hours.

  • After cooling, the solid product is triturated with a suitable solvent (e.g., ether) to remove impurities and then recrystallized to give the desired carboxylic acid.

Step 2: Curtius Rearrangement

  • To a solution of 1-phenylpyrrolidin-2-one-4-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, diphenylphosphoryl azide (DPPA) (1.1 eq) is added.

  • The mixture is stirred at room temperature for 1 hour and then heated to reflux for 3-4 hours until nitrogen evolution ceases.

  • The reaction is cooled, and 2M aqueous HCl is added. The mixture is refluxed for an additional 2 hours to hydrolyze the intermediate isocyanate (or any trapped carbamate).

  • After cooling, the aqueous layer is separated, washed with ether, and then basified with concentrated NaOH.

  • The product is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated.

  • Purification by column chromatography provides this compound.

Self-Validation and Reproducibility
  • Functional Group Transformation Analysis: The conversion of the carboxylic acid to the amine can be confirmed by the disappearance of the carboxylic acid proton signal in ¹H NMR and the carbonyl signal in ¹³C NMR, and the appearance of signals corresponding to the amino-substituted methine proton.

  • Reproducibility: The initial Michael addition/cyclization can be challenging to drive to completion and may require significant optimization of temperature and reaction time. The Curtius rearrangement is generally reliable, but the handling of azides (even when generated in situ) requires caution. The final hydrolysis step needs to be carefully controlled to avoid decomposition of the product.

Conclusion and Recommendation

In the absence of a directly reported protocol, all three proposed routes offer viable, albeit unoptimized, pathways to this compound.

  • Route 1 (Reductive Amination) is arguably the most convergent and potentially the most efficient if the synthesis of the dione precursor can be optimized. Its reliance on a robust and well-understood final step makes it an attractive starting point for investigation.

  • Route 2 (Nucleophilic Substitution) is a classic and dependable approach. While it involves more steps, each transformation is high-yielding in analogous systems. This route may offer better opportunities for stereocontrol if a chiral 4-hydroxy precursor is used.

  • Route 3 (Rearrangement) provides an elegant transformation but may be the most challenging to implement without significant optimization. The synthesis of the precursor carboxylic acid and the substrate-dependent nature of rearrangement reactions are key hurdles.

For initial synthetic efforts, Route 1 is recommended due to its convergency and the high potential for a successful final step. However, if stereochemical control is a primary objective, Route 2 would be the more logical choice for exploration. All proposed protocols should be initially performed on a small scale to establish feasibility and optimize reaction conditions before any scale-up is attempted.

References

A Senior Application Scientist's Guide to Benchmarking Novel MAO-B Inhibitors: A Comparative Analysis of 4-Amino-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Monoamine oxidase B (MAO-B) is a well-established therapeutic target for neurodegenerative conditions, most notably Parkinson's disease. The development of novel MAO-B inhibitors requires rigorous benchmarking against established clinical compounds. This guide provides a comprehensive framework for the comparative evaluation of a novel compound, 4-Amino-1-phenylpyrrolidin-2-one, against the current standards: Selegiline, Rasagiline, and Safinamide. While 4-(aminomethyl)-1-phenyl-2-pyrrolidinone has been identified as a MAO-B inactivator, a detailed public record of its potency and selectivity is lacking.[1] This guide, therefore, serves as both a review of existing inhibitors and a detailed methodological protocol for the complete in vitro characterization of new chemical entities in this class. We will delve into the mechanistic distinctions between these inhibitors, present a step-by-step protocol for determining inhibitory potency (IC50) and selectivity, and provide the framework for a robust, data-driven comparison.

Introduction: The Critical Role of MAO-B in Neuroprotection

Monoamine oxidase (MAO) enzymes are critical for the metabolism of monoamine neurotransmitters.[2][3] Two isoforms, MAO-A and MAO-B, are distinguished by their substrate specificity and inhibitor selectivity.[3] In the brain, MAO-B is primarily responsible for the degradation of dopamine.[2] In neurodegenerative disorders like Parkinson's disease, where dopaminergic neurons are progressively lost, inhibiting MAO-B can increase the synaptic availability of dopamine, thereby alleviating motor symptoms.[4][5]

Furthermore, the catalytic action of MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[2] Consequently, MAO-B inhibitors not only provide symptomatic relief but may also offer neuroprotective effects by mitigating this oxidative damage.[4][5] This dual-action profile makes MAO-B a compelling target for drug discovery.

The following diagram illustrates the metabolic pathway of dopamine and the site of action for MAO-B inhibitors.

MAO_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) MAOB->ROS generates Neurotoxicity Oxidative Stress & Neurotoxicity ROS->Neurotoxicity Inhibitor MAO-B Inhibitors (e.g., this compound) Inhibitor->MAOB inhibit Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Inhibitor Test Inhibitor (Serial Dilutions) Well 96-Well Plate (Pre-incubation) Inhibitor->Well MAOB MAO-B Enzyme MAOB->Well Substrate Substrate Mix (Tyramine, HRP, Probe) Well->Substrate Add to initiate Fluor_Reader Fluorescence Plate Reader Substrate->Fluor_Reader Measure signal Data Fluorescence Data (Kinetic Read) Fluor_Reader->Data IC50 IC50 Curve Calculation Data->IC50

References

Safety Operating Guide

Navigating the Disposal of 4-Amino-1-phenylpyrrolidin-2-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Amino-1-phenylpyrrolidin-2-one (CAS No. 3026-59-3). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, culminating in its compliant disposal. This document outlines a systematic approach to waste management for this compound, grounded in established safety protocols and regulatory frameworks.

Important Note: A comprehensive Safety Data Sheet (SDS) with specific disposal recommendations (Section 13) for this compound is not publicly available at the time of this writing. Therefore, this guide establishes a procedural framework based on the compound's known hazards and the principles of the Resource Conservation and Recovery Act (RCRA).[1] Laboratory personnel are required to use this guidance in conjunction with their institution's specific waste management policies and, if possible, obtain a compound-specific SDS from the manufacturer.[2]

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in managing its waste. This compound is a solid substance with the following known hazard classifications:

  • H317: May cause an allergic skin reaction. This indicates the compound is a skin sensitizer. Repeated contact can lead to an allergic response.

  • H319: Causes serious eye irritation. Direct contact with the eyes can result in significant irritation.[3]

Based on these hazards, all handling and disposal operations must be designed to prevent skin and eye contact. The potential for other hazards (e.g., toxicity, environmental harm) has not been fully characterized, necessitating a conservative approach to disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling containers of this compound waste, all personnel must be equipped with the appropriate PPE. The selection of PPE is directly informed by the compound's hazard profile.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield may be required for bulk transfers.To protect against splashes and dust, preventing serious eye irritation (H319).[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A standard laboratory coat is mandatory.To prevent skin contact and potential sensitization (H317). Contaminated gloves must be disposed of as waste.
Respiratory Protection Not typically required for handling small quantities of a stable solid in a well-ventilated area. Use a NIOSH-approved respirator if creating dust.To prevent inhalation of airborne particles.

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper disposal begins with correct waste characterization. Under the EPA's RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1]

Protocol for Waste Characterization:

  • Review Institutional Guidelines: Consult your organization's Environmental Health and Safety (EHS) department. They will have established protocols for "un-characterized" research chemicals.

  • Assess RCRA Characteristics:

    • Ignitability: The compound is a solid. It is unlikely to be ignitable unless it has a low flashpoint, which is not indicated in available data.[5]

    • Corrosivity: The pH of the compound in solution is unknown. It is not expected to be corrosive, but this should be confirmed if it is dissolved in a corrosive solvent.

    • Reactivity: The compound is stable under recommended storage conditions (sealed, dry, 2-8°C).[6] It is not known to be reactive, but should be segregated from strong oxidizing agents.

    • Toxicity: Specific toxicity data is limited. As a best practice, any research chemical with unknown long-term effects should be treated as potentially toxic.

  • Segregate at the Source:

    • Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

    • Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, dedicated container for hazardous liquid waste. The solvent will likely determine the primary hazard (e.g., flammability). Do not mix incompatible waste streams.

    • Empty Containers: Any container that has held this compound must be managed as hazardous waste. Do not rinse the container into the drain.[1]

Disposal Workflow and Spill Management

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Storage & Disposal cluster_3 Spill Response start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is waste solid or a contaminated item? ppe->is_solid solid_waste Collect in labeled 'Solid Hazardous Waste' container. is_solid->solid_waste Yes liquid_waste Collect in labeled 'Liquid Hazardous Waste' container (segregated by solvent). is_solid->liquid_waste No storage Store sealed container in Satellite Accumulation Area (SAA). solid_waste->storage liquid_waste->storage ehs_pickup Arrange for pickup by EHS or licensed waste contractor. storage->ehs_pickup end End: Compliant Disposal (Likely Incineration) ehs_pickup->end spill Accidental Spill Occurs contain Contain spill with inert absorbent (e.g., sand, vermiculite). spill->contain cleanup Sweep up material. Place in waste container. contain->cleanup decon Decontaminate area. cleanup->decon decon->storage

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

Protocol for Spill Management:

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates dust, evacuate the laboratory.

  • Assess and Don PPE: Wear the minimum PPE outlined in Section 2.

  • Containment: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[8]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department in accordance with local policy.

Final Disposal Pathway

Given its organic nature and unknown environmental fate, the most appropriate final disposal method for this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9][10]

Crucially, never dispose of this chemical down the drain or in regular trash. This practice is non-compliant and poses a risk to aquatic ecosystems and public health.[11][12] All waste must be handled by a licensed hazardous waste contractor arranged through your institution.[7]

By adhering to this systematic procedure, researchers can ensure the safe and compliant management of this compound waste, upholding the highest standards of laboratory safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Handling 4-Amino-1-phenylpyrrolidin-2-one: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. While 4-Amino-1-phenylpyrrolidin-2-one is a valuable building block in medicinal chemistry, its handling requires a meticulous approach to safety. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

A comprehensive review of safety data for this specific compound reveals a lack of a dedicated Safety Data Sheet (SDS). Therefore, this guide is built upon a conservative hazard assessment, drawing from the known safety profiles of structurally similar compounds. Prudent practice dictates that when toxicity is unknown, we assume a higher level of hazard.[1] Our recommendations are based on the known properties of analogues such as 4-(Aminomethyl)pyrrolidin-2-one and pyrrolidine, which indicate a potential for significant skin and eye damage.[2]

Hazard Assessment: An Inference-Based Approach

Given the molecular structure—a pyrrolidinone core with an amino functional group—we must anticipate certain hazards. The amino group, in particular, can confer corrosive properties. Based on available data for analogous structures, we have synthesized the following potential hazard profile.

Hazard Category Potential Risk Justification Based on Structural Analogues
Skin Corrosion/Irritation Causes severe skin burns and irritation. Structurally similar compounds, such as 4-(Aminomethyl)pyrrolidin-2-one, are classified as causing severe skin burns.[2]
Eye Damage/Irritation Causes serious eye damage. The potential for skin corrosivity strongly implies a high risk of severe, irreversible eye damage upon contact.[2][3]
Acute Toxicity (Oral) Harmful if swallowed. Pyrrolidine, a related core structure, is categorized as harmful if swallowed.[3][4]
Acute Toxicity (Inhalation) May cause respiratory irritation. Handling the compound as a fine powder could generate dust, which may irritate the respiratory tract.[5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure.[6] The following equipment is mandatory when handling this compound. Do not treat this as a suggestion; it is a critical operational requirement.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles must be worn at all times.[1][7] A face shield is required over the goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[7] Standard safety glasses are insufficient.
Skin and Body Protection Chemical-resistant laboratory coat.A fully buttoned lab coat is essential to protect against incidental contact.[6][8]
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves for tears before each use.[9] Due to the potential for corrosivity, double-gloving is recommended. Change gloves immediately if contamination is suspected and every 30-60 minutes during prolonged handling.[10][11]
Respiratory Protection NIOSH-approved respirator (N95 or higher).Required when handling the solid outside of a certified chemical fume hood or when aerosols may be generated.[10] All work with the solid should ideally be performed within a fume hood to minimize inhalation exposure.[1][12]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes risk and ensures procedural integrity. The following diagram and steps outline the complete process from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_node Don full PPE (Gloves, Goggles, Lab Coat) verify_hood Verify Fume Hood Functionality prep_node->verify_hood gather_mats Gather Materials & Chemical verify_hood->gather_mats weigh Weigh Compound in Fume Hood gather_mats->weigh dissolve Dissolve or Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate liquid_waste Liquid Waste (Solutions) in Labeled Hazardous Waste Container dissolve->liquid_waste remove_ppe Remove PPE Correctly (Gloves last, inside-out) decontaminate->remove_ppe solid_waste Solid Waste (Contaminated PPE, Weigh Paper) in Labeled Hazardous Waste Bag decontaminate->solid_waste wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.[8]

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[12]

    • Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood to minimize traffic in and out of the workspace.

  • Handling:

    • Perform all manipulations, including weighing and transferring the solid compound, within the fume hood to contain any dust or vapors.[1]

    • When weighing, use a tared weigh boat or paper. Avoid creating dust by handling the material gently.

    • If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions. Always add reagents in the proper order, such as adding acid to water.[1]

  • Spill and Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[5] Collect the material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the initial spill.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal is a serious breach of laboratory protocol. All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials from spills, and any residual solid compound. Place these items in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[5]

  • Liquid Waste: Any solutions containing the compound must be collected in a dedicated, sealed container for hazardous liquid waste.[5][6] Never pour this chemical down the drain. The container must be clearly labeled with the full chemical name and approximate concentration.

  • Empty Containers: The original container of the chemical, even when "empty," will contain residue and must be disposed of as hazardous solid waste.[5]

By internalizing the principles behind these protocols, you not only protect yourself and your colleagues but also enhance the quality and reliability of your scientific work. Safety is not a barrier to research; it is the foundation upon which successful discovery is built.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.